4-(2-Hydroxyethanesulfonyl)benzoic Acid: Molecular Weight, Exact Mass, and Applications in Covalent Drug Design
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS: 7180-09-8) is a highly versatile b...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS: 7180-09-8) is a highly versatile bifunctional building block utilized extensively in organic synthesis, bioconjugation, and the development of Targeted Covalent Inhibitors (TCIs). As a stable precursor to the highly reactive vinyl sulfone moiety, it allows researchers to seamlessly integrate electrophilic warheads into complex molecular scaffolds without compromising the stability of intermediate synthetic steps. This guide details its physicochemical properties, mass spectrometry profiling, and field-proven protocols for its application in drug discovery.
Physicochemical Profiling & Mass Spectrometry
Understanding the exact mass and isotopic distribution of 4-(2-hydroxyethanesulfonyl)benzoic acid is paramount for analytical validation. When tracking its incorporation into larger biomolecules via High-Resolution Mass Spectrometry (HRMS), relying on the exact (monoisotopic) mass rather than the average molecular weight is critical to avoid false-positive identifications.
The exact mass of this compound is calculated based on its most abundant isotopes (
12
C,
1
H,
16
O,
32
S).
Quantitative Data Summary
Property
Value
Chemical Name
4-(2-Hydroxyethanesulfonyl)benzoic acid
CAS Registry Number
7180-09-8
Molecular Formula
C
9
H
10
O
5
S
Average Molecular Weight
230.24 g/mol
Monoisotopic (Exact) Mass
230.0249 Da
[M-H]
−
(Negative Ion Mode)
229.0176 Da
[M+H]
+
(Positive Ion Mode)
231.0322 Da
Table 1: Key physicochemical properties and mass spectrometry parameters for 4-(2-hydroxyethanesulfonyl)benzoic acid [1].
Mechanistic Utility: The Vinyl Sulfone Precursor Pathway
Direct incorporation of a vinyl sulfone into a drug scaffold early in a synthetic route often leads to unwanted side reactions, such as premature Michael additions, hydrolysis, or polymerization, due to its high electrophilicity. 4-(2-Hydroxyethanesulfonyl)benzoic acid solves this by acting as a "masked" warhead[2].
Causality in Design: The carboxylic acid acts as a stable anchor, permitting standard amide coupling to a target-binding pharmacophore. The 2-hydroxyethyl group remains inert under these conditions. Only at the late stage of synthesis is the hydroxyl group activated (e.g., via mesylation) and subjected to base-catalyzed elimination to unveil the reactive vinyl sulfone. This strategic sequencing prevents off-target reactivity during intermediate purification steps.
Workflow generating a vinyl sulfone warhead from 4-(2-hydroxyethanesulfonyl)benzoic acid.
Protocol 1: HRMS Characterization of the Precursor
Objective: To confirm the exact mass (230.0249 Da) with < 5 ppm mass error, ensuring raw material integrity before initiating a multi-step synthesis.
Sample Preparation: Dissolve 1 mg of 4-(2-hydroxyethanesulfonyl)benzoic acid in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer.
Causality: TOF analyzers are subject to thermal drift. Real-time calibration ensures the < 5 ppm mass accuracy required to confidently identify the compound and differentiate the
34
S isotope peak from baseline noise.
Self-Validation: Ensure the calibration curve yields an R
2
> 0.999.
Acquisition: Inject 2 µL of the sample into an ESI-Q-TOF system operating in negative ion mode.
Data Analysis: Extract the chromatogram for m/z 229.0176 ([M-H]
−
). Verify the isotopic pattern matches the theoretical distribution for C
9
H
10
O
5
S, specifically confirming the presence of the ~4.4% M+2 peak indicative of the sulfur atom.
Protocol 2: Late-Stage Synthesis of a Vinyl Sulfone Pharmacophore
Objective: To couple the precursor to an amine-bearing scaffold and subsequently generate the active vinyl sulfone warhead.
Amide Coupling: Dissolve 1.0 eq of 4-(2-hydroxyethanesulfonyl)benzoic acid and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA and stir for 15 minutes to form the active ester. Add 1.0 eq of the target amine (Pharmacophore-NH
2
) and stir at room temperature for 2 hours.
Self-Validation: Monitor via LC-MS; the reaction is complete when the peak corresponding to the exact mass of the coupled product fully replaces the precursor peak.
Activation (Mesylation): Isolate the intermediate and dissolve in anhydrous DCM. Cool to 0°C. Add 2.0 eq of Triethylamine (Et
3
N) followed by dropwise addition of 1.5 eq of Methanesulfonyl chloride (MsCl). Stir for 1 hour.
Elimination: To the same reaction vessel, add 2.0 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and warm to room temperature. Stir for 4 hours.
Causality: DBU is selected over standard hydroxide bases because it is a sterically hindered, non-nucleophilic base. This ensures efficient E2 elimination of the mesylate without the risk of the base performing a destructive Michael addition into the newly formed, highly electrophilic vinyl sulfone.
Purification: Quench with saturated NH
4
Cl, extract with EtOAc, and purify via silica gel flash chromatography to isolate the final covalent inhibitor.
Applications in Targeted Covalent Inhibitors (TCIs)
The generation of vinyl sulfones from 2-hydroxyethylsulfonyl precursors is a foundational technique in designing TCIs [3]. Vinyl sulfones are highly selective Michael acceptors that preferentially react with the thiolate anions of cysteine residues in target proteins (e.g., cysteine proteases, kinases) over other biological nucleophiles like lysine or serine. This exquisite target selectivity minimizes off-target toxicity and immune-related adverse events, a critical parameter evaluated in modern Activity-Based Protein Profiling (ABPP) assays.
References
Chemsrc. "4-(2-hydroxyethylsulfonyl)benzoic acid | CAS#:7180-09-8". Chemsrc Chemical Database. Available at:[Link]
MDPI. "Identification of Phthalocyanine Textile Dye Reactive Blue 21 in a Food Coloring by UV-Vis, Raman, and NMR Spectroscopies and HPLC-QTOF-MS". Molecules. Available at:[Link]
ACS Publications. "Covalent Inhibitors of KEAP1 with Exquisite Selectivity". Journal of Medicinal Chemistry. Available at:[Link]
Exploratory
An In-depth Technical Guide to the Aqueous Solubility Profile of 4-(2-Hydroxyethanesulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals Executive Summary The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, it...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 4-(2-Hydroxyethanesulfonyl)benzoic acid, a molecule of interest in pharmaceutical development. We will delve into the physicochemical principles governing its solubility, present detailed methodologies for its characterization, and discuss the impact of various environmental factors such as pH, temperature, and the presence of co-solvents. This document is intended to serve as a practical resource for scientists and researchers, offering both theoretical insights and actionable experimental protocols.
Introduction: The Significance of Solubility in Drug Development
Aqueous solubility is a fundamental physicochemical property that profoundly influences a drug's journey through the body. For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[][2] Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of otherwise promising therapeutic candidates.[3] Therefore, a thorough understanding and characterization of an API's solubility profile are paramount during the early stages of drug discovery and development.[3][4]
4-(2-Hydroxyethanesulfonyl)benzoic acid possesses both a carboxylic acid and a sulfonyl group, structural features that suggest a complex and pH-dependent solubility behavior. The presence of the sulfonic acid moiety, a strong acid group, and the carboxylic acid, a weaker acid, necessitates a detailed investigation into its ionization and dissolution characteristics across a physiologically relevant pH range.[5][6][7]
Theoretical Framework: Physicochemical Principles at Play
The solubility of 4-(2-Hydroxyethanesulfonyl)benzoic acid in aqueous media is governed by a combination of its intrinsic properties and the characteristics of the solvent system.
Ionization and pKa
The molecule has two ionizable protons: one on the carboxylic acid group and one on the sulfonic acid group. Sulfonic acids are generally strong acids with pKa values typically in the range of -1 to 2, meaning they are fully ionized in aqueous solutions.[5] The carboxylic acid group is a weaker acid, and its pKa will significantly influence the pH-dependent solubility. The Henderson-Hasselbalch equation provides the theoretical basis for understanding the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the carboxylic acid group.
Impact of pH on Solubility
The overall solubility of 4-(2-Hydroxyethanesulfonyl)benzoic acid is the sum of the intrinsic solubility of the un-ionized form and the concentration of the ionized forms in a saturated solution. As the pH of the solution increases above the pKa of the carboxylic acid, the molecule will deprotonate, forming a more polar, and thus more water-soluble, carboxylate anion.[2] This pH-dependent solubility is a critical factor for predicting its dissolution and absorption in different segments of the gastrointestinal tract, which have varying pH environments.[][2]
Temperature Effects
The dissolution of a solid in a liquid is an equilibrium process that can be either endothermic or exothermic. For many organic acids, including benzoic acid derivatives, the solubility in water tends to increase with temperature.[8][9][10][11] This relationship is important for manufacturing processes, such as crystallization and formulation, as well as for understanding potential variations in in-vivo performance.[12]
Cosolvency
The solubility of poorly water-soluble compounds can often be enhanced by the addition of a water-miscible organic solvent, a technique known as cosolvency.[13][14][15] Cosolvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solvent and the hydrophobic solute.[15] Common cosolvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols.[14] Understanding the effect of cosolvents is crucial for developing liquid formulations of 4-(2-Hydroxyethanesulfonyl)benzoic acid.
Experimental Methodologies for Solubility Determination
Accurate and reproducible measurement of solubility is essential. The following section details standard, field-proven protocols for determining the aqueous solubility of an API.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method, proposed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility.[16] It measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Protocol:
Preparation: Add an excess amount of solid 4-(2-Hydroxyethanesulfonyl)benzoic acid to a series of vials containing the desired aqueous medium (e.g., purified water, buffers of varying pH). The presence of undissolved solid is crucial to ensure saturation.[16]
Equilibration: Seal the vials and agitate them in a constant temperature water bath or shaker. Equilibration times can vary, but 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.[3][4][16]
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation can be used for complete removal of undissolved solid.[4][17]
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
pKa Determination: Potentiometric Titration
Determining the pKa value is essential for understanding the pH-solubility profile. Potentiometric titration is a reliable and widely used method for this purpose.[18][19][20]
Protocol:
Solution Preparation: Dissolve a known amount of 4-(2-Hydroxyethanesulfonyl)benzoic acid in a suitable solvent (e.g., water or a water-cosolvent mixture). The concentration should be high enough for accurate measurement but below the solubility limit if possible.[21]
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[21] Place the solution in a jacketed beaker to maintain a constant temperature and stir continuously.
Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[21]
Data Acquisition: Record the pH of the solution after each addition of the titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[21]
Diagram of the Potentiometric Titration Setup:
Caption: Schematic of a potentiometric titration setup for pKa determination.
Solubility Profile of 4-(2-Hydroxyethanesulfonyl)benzoic acid
Based on the principles and methodologies described, the following tables summarize the expected solubility profile of 4-(2-Hydroxyethanesulfonyl)benzoic acid. Note: The following data are illustrative and should be confirmed by experimental measurement.
pH-Dependent Aqueous Solubility at 37 °C
In line with the Biopharmaceutics Classification System (BCS) guidelines, solubility should be determined across a pH range of 1.2 to 6.8 to mimic the gastrointestinal tract.[22][23][24]
pH
Expected Solubility (mg/mL)
Predominant Species
Rationale
1.2
Low
Fully protonated (neutral carboxylic acid)
Below the pKa of the carboxylic acid, the un-ionized form with lower polarity dominates, resulting in lower aqueous solubility. The sulfonyl group remains ionized.
4.5
Moderate
Mixture of protonated and deprotonated forms
Around the pKa of the carboxylic acid, a significant portion of the molecules will be in the more soluble ionized (carboxylate) form, increasing overall solubility.
6.8
High
Predominantly deprotonated (carboxylate)
Well above the pKa of the carboxylic acid, the highly polar carboxylate form is the dominant species, leading to significantly higher aqueous solubility.
Effect of Temperature on Solubility in Purified Water
Temperature (°C)
Expected Solubility (mg/mL)
Rationale
25 (Room Temp)
Baseline
Serves as a standard reference point for solubility.
37 (Body Temp)
Increased
For most benzoic acid derivatives, solubility increases with temperature, reflecting an endothermic dissolution process.[8][10][11]
50
Significantly Increased
Further increases in temperature are expected to continue to enhance solubility.
Effect of Cosolvents on Aqueous Solubility at 25 °C
The addition of common pharmaceutical cosolvents is expected to enhance the solubility of the less polar, un-ionized form of the molecule.
Aqueous Solvent System
Expected Solubility (mg/mL)
Rationale
Purified Water
Baseline
Reference for comparison.
10% Ethanol in Water
Increased
Ethanol reduces the polarity of the solvent, improving the solvation of the non-polar regions of the molecule.[9][25]
20% Propylene Glycol
Significantly Increased
Propylene glycol is another effective cosolvent that can disrupt the hydrogen bonding network of water, creating a more favorable environment for the solute.[14]
Conclusion and Future Directions
This guide has outlined the critical aspects of the aqueous solubility of 4-(2-Hydroxyethanesulfonyl)benzoic acid, providing a theoretical foundation and practical experimental frameworks. A comprehensive understanding of its pH-dependent solubility, temperature effects, and behavior in cosolvent systems is essential for its successful development as a pharmaceutical agent.
For drug development professionals, the next steps would involve performing the detailed experimental work outlined herein. The resulting data will be invaluable for formulation development, enabling the design of dosage forms with optimal dissolution and bioavailability characteristics. Furthermore, these solubility data are a key component for Biopharmaceutics Classification System (BCS) determination, which can potentially streamline regulatory pathways through biowaivers.[22][24]
References
The effect of temperature on the solubility of benzoic acid derivatives in water | Request PDF. (n.d.). Retrieved March 26, 2026, from [Link]
Understanding 7 Key Properties of Sulfonic Acid - Capital Resin Corporation. (2025, September 26). Retrieved March 26, 2026, from [Link]
ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12). Retrieved March 26, 2026, from [Link]
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved March 26, 2026, from [Link]
Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (2018, July 25). Retrieved March 26, 2026, from [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved March 26, 2026, from [Link]
Solubility of Benzoic and Salicylic Acids in Subcritical Water at Temperatures Ranging from (298 to 473) K | Journal of Chemical & Engineering Data. (2009, November 12). Retrieved March 26, 2026, from [Link]
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - American Chemical Society. (2020, June 19). Retrieved March 26, 2026, from [Link]
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved March 26, 2026, from [Link]
Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed. (2022, August 23). Retrieved March 26, 2026, from [Link]
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). Retrieved March 26, 2026, from [Link]
Sulfonsyre (Sulfonic Acid) - Gokemi. (n.d.). Retrieved March 26, 2026, from [Link]
Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar. (n.d.). Retrieved March 26, 2026, from [Link]
Sulfonic Acid: Properties and Its Role in Modern Chemistry - Patsnap Eureka. (2024, November 25). Retrieved March 26, 2026, from [Link]
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry. (2020, June 18). Retrieved March 26, 2026, from [Link]
Sulfonic Acid: Organic Chemistry Study Guide | Fiveable. (2025, August 15). Retrieved March 26, 2026, from [Link]
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). Retrieved March 26, 2026, from [Link]
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved March 26, 2026, from [Link]
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved March 26, 2026, from [Link]
Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved March 26, 2026, from [Link]
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - Analytical Chemistry - Figshare. (2020, July 8). Retrieved March 26, 2026, from [Link]
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved March 26, 2026, from [Link]
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Thermodynamic Stability and Degradation Kinetics of 4-(2-Hydroxyethanesulfonyl)benzoic Acid
A Technical Whitepaper for Research and Drug Development Professionals Executive Summary 4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS No. 7180-09-8) is a highly functionalized intermediate utilized in advanced organic sy...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Research and Drug Development Professionals
Executive Summary
4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS No. 7180-09-8) is a highly functionalized intermediate utilized in advanced organic synthesis, bioconjugation, and pharmaceutical development[1]. Characterized by a strongly electron-withdrawing sulfone core flanked by a carboxylic acid and a 2-hydroxyethyl moiety, the molecule presents unique thermodynamic challenges. Understanding its thermal and solution-state stability is critical for preventing premature degradation during formulation, storage, and high-temperature processing.
As a Senior Application Scientist, I have structured this guide to move beyond empirical observations, detailing the causality behind this molecule's thermodynamic behavior. By establishing self-validating analytical protocols, researchers can accurately map its degradation kinetics and ensure structural integrity across various environmental stressors.
Structural Thermodynamics & Mechanistic Causality
The thermodynamic stability of 4-(2-Hydroxyethanesulfonyl)benzoic acid is dictated by the interplay of its three functional domains:
The Benzoic Acid Moiety: Capable of extensive intermolecular hydrogen bonding, this group elevates the crystalline lattice energy, resulting in a relatively high melting point. However, under extreme thermal stress, it acts as a site for decarboxylation.
The Diaryl/Alkyl Sulfone Core (-SO₂-): Sulfones are inherently stable due to the high homolytic bond dissociation energy of the S–C bond (typically 169–228 kJ/mol)[2]. Pure sulfones often resist thermal decomposition up to 300°C–500°C[2][3].
The 2-Hydroxyethyl Group: This is the molecule's thermodynamic "Achilles' heel." The strongly electron-withdrawing nature of the sulfone group increases the acidity of the adjacent α-protons. Under thermal stress or alkaline conditions, the molecule undergoes a rapid β-elimination (dehydration), shedding a water molecule to form a highly reactive vinyl sulfone[4][5].
The β-Elimination Pathway
In both solid-state heating and aqueous alkaline environments, the primary degradation mechanism is not the cleavage of the sulfone, but the dehydration of the hydroxyethyl group. This transition from a hydroxyethyl sulfone to a vinyl sulfone is a well-documented kinetic pathway in analogous dye chemistry (e.g., Reactive Blue 19)[4][5].
Fig 1. Thermodynamic degradation pathways of 4-(2-Hydroxyethanesulfonyl)benzoic acid.
Quantitative Data Synthesis
Based on the established physical chemistry of sulfone-containing benzoic acid derivatives, the following table summarizes the anticipated thermodynamic transitions and kinetic parameters.
Table 1: Thermodynamic and Kinetic Profiling
Parameter
Expected Value / Behavior
Analytical Method
Mechanistic Driver
Melting Point (Tm)
>150 °C
DSC
Hydrogen bonding of carboxylic acid and sulfone polarity.
Dehydration Onset
~180 - 220 °C
TGA / DSC (Endothermic)
Thermal β-elimination of the 2-hydroxyethyl group.
Experimental Methodologies for Thermodynamic Profiling
To validate the stability of this compound, researchers must employ orthogonal techniques. The following self-validating protocols isolate specific degradation variables (temperature vs. pH).
This protocol determines the absolute thermal stability limits of the compound in the absence of solvent interactions.
Rationale: Simultaneous TGA/DSC allows the correlation of mass loss (dehydration/decomposition) with heat flow (melting/crystallization). Using an inert nitrogen atmosphere prevents confounding oxidative degradation, isolating purely thermal homolytic and elimination events[2].
Step-by-Step Workflow:
Sample Preparation: Accurately weigh 10–20 mg of 4-(2-Hydroxyethanesulfonyl)benzoic acid into a 70 μL alumina crucible[2].
Atmospheric Control: Place the crucible into the TGA/DSC instrument. Establish a constant nitrogen purge at a flow rate of 50 mL/min to maintain an inert environment[2].
Thermal Ramping: Program the instrument to heat the sample from 25 °C to 425 °C at a controlled heating rate of 10 °C/min[2]. Note: A 10 °C/min rate provides the optimal balance between signal resolution and thermal equilibrium.
Data Acquisition & Analysis:
Monitor the DSC curve for the initial endothermic melting peak.
Monitor the TGA curve for the first mass loss event (~7.8% relative mass loss corresponds to the stoichiometric loss of one H₂O molecule during vinyl sulfone formation).
Record secondary mass losses corresponding to decarboxylation and SO₂ extrusion.
Because the compound is highly susceptible to base-catalyzed elimination, its thermodynamic stability in aqueous formulation must be mapped across a pH gradient.
Rationale: By utilizing strict buffering and rapid quenching, we freeze the kinetic state of the molecule at specific time points. RP-HPLC then separates the highly polar parent compound from the less polar vinyl sulfone degradant, allowing for precise half-life calculations[4][5].
Step-by-Step Workflow:
Buffer Preparation: Prepare a series of 5.0 x 10⁻³ M phosphate buffers spanning a pH range of 4.0 to 11.0[4].
Incubation: Dissolve the compound in the target buffer to achieve a final concentration of 1 mM. Place the solutions in a constant temperature water bath (e.g., 25 °C, 40 °C, 60 °C)[4].
Sampling and Quenching: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 100 μL aliquot. Immediately neutralize the aliquot by mixing it with 500 μL of 0.5 M phosphate buffer at pH 7.0. Crucial Step: Quenching halts the pH-dependent β-elimination, locking the concentration ratio for accurate analysis[4].
Chromatographic Quantification: Inject the quenched samples into an RP-HPLC system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). Monitor absorbance via UV-Vis at the compound's λmax to quantify the disappearance of the parent peak and the appearance of the vinyl sulfone peak[5]. Plot
ln([C]/[C0])
versus time to extract the pseudo-first-order degradation rate constant (
kobs
).
Fig 2. Multimodal workflow for evaluating solid and solution-state thermodynamic stability.
Conclusion
The thermodynamic stability of 4-(2-Hydroxyethanesulfonyl)benzoic acid is fundamentally governed by the lability of its 2-hydroxyethyl group. While the sulfone and benzoic acid core provide a rigid, thermally stable backbone, researchers must account for the facile dehydration pathway that leads to vinyl sulfone formation. By strictly controlling thermal inputs during solid-state processing and maintaining acidic to neutral pH in aqueous formulations, the structural integrity of this valuable intermediate can be preserved.
A Preliminary Investigation of 4-(2-Hydroxyethanesulfonyl)benzoic Acid Derivatives: An In-depth Technical Guide
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The protocols described are generalized and may require optimization for specific applicat...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The protocols described are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with institutional safety guidelines.
Introduction: Rationale and Therapeutic Potential
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] Their structural simplicity and synthetic tractability allow for diverse modifications to achieve a wide range of pharmacological activities.[1] The introduction of a sulfonyl group, a prominent pharmacophore, further enhances the potential of these molecules. Sulfonamides, for instance, are known for their antibacterial, anti-inflammatory, and antitumor activities.[3][4]
This guide focuses on the preliminary investigation of a specific class of these compounds: 4-(2-Hydroxyethanesulfonyl)benzoic acid derivatives. This scaffold is of particular interest due to its trifunctional nature, possessing a carboxylic acid, a sulfonyl group, and a hydroxyl group. These functional groups offer multiple avenues for chemical modification to systematically explore structure-activity relationships (SAR). The inherent properties of this scaffold suggest potential applications in various therapeutic areas, including but not limited to, oncology, inflammation, and infectious diseases.[2][3][4]
Synthesis and Purification of 4-(2-Hydroxyethanesulfonyl)benzoic Acid and Its Derivatives
The synthesis of the core scaffold, 4-(2-Hydroxyethanesulfonyl)benzoic acid, can be achieved through a multi-step process, which can then be elaborated to generate a library of derivatives.
Synthesis of the Core Scaffold
A plausible synthetic route to 4-(2-hydroxyethanesulfonyl)benzoic acid starts from readily available precursors like 4-mercaptobenzoic acid or through a nucleophilic substitution followed by oxidation.[5]
Experimental Protocol: Synthesis of 4-(2-Hydroxyethanesulfonyl)benzoic acid
Step 1: Thioetherification. 4-Mercaptobenzoic acid can be reacted with 2-chloroethanol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield 4-(2-hydroxyethylthio)benzoic acid.
Step 2: Oxidation. The resulting thioether is then oxidized to the corresponding sulfone. A common method involves using an oxidizing agent such as hydrogen peroxide with a catalyst like tungstic acid.
Derivatization Strategies
With the core scaffold in hand, a variety of derivatives can be synthesized to explore the chemical space and optimize for biological activity.
Esterification/Amidation of the Carboxylic Acid: The carboxylic acid moiety can be converted to esters or amides using standard coupling reagents (e.g., EDC/HOBt) or by forming an acid chloride followed by reaction with an alcohol or amine.[6]
Modification of the Hydroxyl Group: The primary alcohol can be a target for etherification or esterification to introduce different lipophilic or functional groups.
Caption: Derivatization strategies for 4-(2-hydroxyethanesulfonyl)benzoic acid.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is crucial to confirm the identity, purity, and structure of the synthesized compounds.
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic features for the core scaffold. Similar patterns, with additional characteristic signals, would be observed for its derivatives.
Technique
Expected Observations for 4-(2-Hydroxyethanesulfonyl)benzoic acid
¹H NMR
Aromatic protons as doublets in the downfield region, two triplets corresponding to the methylene groups of the hydroxyethanesulfonyl chain, and a broad singlet for the hydroxyl proton.
¹³C NMR
Signals for the carboxylic carbon, aromatic carbons, and the two distinct methylene carbons of the side chain.[7][8]
FT-IR
Characteristic stretches for the O-H (broad), C=O, and S=O (symmetric and asymmetric) functional groups.[9][10]
Mass Spec
A molecular ion peak corresponding to the calculated mass of the compound (C₉H₁₀O₅S, MW: 230.24 g/mol ).[5]
Preliminary Biological Evaluation
The synthesized derivatives should be subjected to a panel of in vitro assays to assess their biological activity. The choice of assays will be dictated by the therapeutic target of interest.
General Workflow for Biological Screening
Caption: A general workflow for the preliminary biological evaluation of synthesized compounds.
Example Protocols
Antimicrobial Activity: The compounds can be tested against a panel of pathogenic bacteria and fungi using methods like broth microdilution to determine the minimum inhibitory concentration (MIC).[4][9]
Anticancer Activity: The cytotoxic effects of the derivatives can be evaluated against various cancer cell lines using assays such as the MTT or SRB assay.[2]
Enzyme Inhibition Assays: If a specific enzyme is targeted, its inhibition by the compounds can be measured using appropriate substrates and detection methods.
Potential Mechanisms of Action and Future Directions
The biological activity of benzoic acid derivatives can be attributed to various mechanisms, including the inhibition of enzymes like cyclooxygenase or disruption of microbial cell processes.[1][11] For the 4-(2-hydroxyethanesulfonyl)benzoic acid derivatives, the sulfonyl group may play a key role in binding to biological targets.
Future research should focus on:
Expansion of the chemical library to establish clear SAR.
In-depth mechanistic studies for the most promising "hit" compounds.
Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Prodrug strategies , such as esterification, could be explored to enhance cell permeability and bioavailability.[12]
References
Butnariu, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available from: [Link]
Asian Journal of Chemistry. (2015). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Asian Journal of Chemistry. Available from: [Link]
Journal of Medicinal Chemistry. (Date Not Available). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. Available from: [Link]
World Scientific News. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. SciSpace. Available from: [Link]
Chemsrc. (2025). 4-(2-hydroxyethylsulfonyl)benzoic acid. Chemsrc. Available from: [Link]
Applied and Environmental Microbiology. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. Available from: [Link]
Google Patents. (Date Not Available). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.
Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies. Available from: [Link]
Biological Magnetic Resonance Bank. (Date Not Available). bmse000092 4-Hydroxy-benzoic Acid. BMRB. Available from: [Link]
Biological Magnetic Resonance Bank. (Date Not Available). bmse000583 4-Hydroxy-benzoic Acid. BMRB. Available from: [Link]
International Journal of Molecular Sciences. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. Available from: [Link]
Journal of Molecular Structure. (Date Not Available). Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. ResearchGate. Available from: [Link]
Bioresources and Bioprocessing. (Date Not Available). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. ResearchGate. Available from: [Link]
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available from: [Link]
International Journal of Creative Research Thoughts. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available from: [Link]
Predictive and Empirical Pharmacokinetic Profiling of 4-(2-Hydroxyethanesulfonyl)benzoic Acid: A Technical Guide for Preclinical Evaluation
Executive Summary 4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS: 7180-09-8) is a highly polar, functionalized small molecule characterized by a benzoic acid moiety, a sulfone linker, and a terminal primary alcohol. In dru...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS: 7180-09-8) is a highly polar, functionalized small molecule characterized by a benzoic acid moiety, a sulfone linker, and a terminal primary alcohol. In drug discovery and development, molecules with this structural motif present unique Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. This whitepaper provides an authoritative, in-depth technical framework for evaluating the pharmacokinetic (PK) properties of this compound. By establishing the causality between its structural liabilities and biological behavior, we outline a series of self-validating experimental protocols designed to rigorously quantify its preclinical PK profile.
Physicochemical Profiling & Structural Causality
The pharmacokinetic fate of 4-(2-Hydroxyethanesulfonyl)benzoic acid is fundamentally dictated by its physicochemical properties. The compound contains two highly polar functional groups (a carboxylic acid and a hydroxyl group) separated by a strong electron-withdrawing sulfone group.
Causality in ADME:
Absorption: The carboxylic acid (
pKa≈4.0
) ensures the molecule is nearly 100% ionized at the physiological pH of the intestine (pH 6.5–7.4). Coupled with a high Topological Polar Surface Area (TPSA), passive transcellular diffusion is expected to be severely restricted.
Distribution: Acidic compounds typically exhibit strong affinity for Human Serum Albumin (HSA). The sulfone group further acts as a potent hydrogen-bond acceptor, potentially increasing plasma protein binding (PPB) and restricting the unbound fraction (
fu
).
Metabolism: The primary alcohol is a classical liability for oxidation via Alcohol Dehydrogenase (ADH) or Cytochrome P450 (CYP) enzymes, while both the hydroxyl and carboxylate groups are prime targets for Phase II UGT-mediated glucuronidation.
Because the ionized nature of the compound restricts passive diffusion, assessing intestinal absorption requires an in vitro model capable of evaluating both paracellular transport and active efflux. Caco-2 cells, derived from human colon carcinoma, spontaneously differentiate to form a polarized monolayer expressing tight junctions and efflux transporters[1],[2]. The standard 21-day or accelerated 5-day Caco-2 model is essential for predicting oral absorption[3],[4].
Protocol: Bidirectional Caco-2 Permeability Assay
Objective: Determine the apparent permeability (
Papp
) and identify potential active efflux (e.g., via BCRP, which often transports acidic/sulfated conjugates).
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation[1].
Preparation: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS). Establish a pH gradient to mimic the intestinal tract: Apical (pH 6.5) and Basolateral (pH 7.4).
Dosing: Spike 4-(2-Hydroxyethanesulfonyl)benzoic acid (10 µM final concentration,
≤1%
DMSO) into the donor compartment.
A-to-B (Apical to Basolateral): Add compound to the apical chamber.
B-to-A (Basolateral to Apical): Add compound to the basolateral chamber.
Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Withdraw 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.
Quantification: Quench samples with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate
Papp
and the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
).
System Validation & Acceptance Criteria (Self-Validating Mechanism):
Monolayer Integrity: Post-assay Lucifer Yellow permeability must be
<1×10−6
cm/s.
Mass Balance: Total compound recovery (Apical + Basolateral + Cellular accumulation) must be
>80%
to rule out non-specific binding to the plasticware.
Distribution: Plasma Protein Binding via Rapid Equilibrium Dialysis
To determine the fraction of the drug available to engage pharmacological targets or undergo clearance, plasma protein binding must be quantified. Rapid Equilibrium Dialysis (RED) is considered the gold standard for high-throughput plasma protein binding assessment[5], utilizing a size-defined dialysis membrane (typically 8K MWCO) to separate the free fraction[6].
Protocol: RED Assay for Plasma Protein Binding
Objective: Accurately quantify the unbound fraction (
fu
) of the compound in human plasma.
Preparation: Condition a 48-well RED device containing 8K MWCO regenerated cellulose membranes[6].
Spiking: Spike human plasma (pH adjusted to 7.4) with the test compound to a final concentration of 5 µM. Ensure the organic solvent (DMSO) concentration remains
≤0.5%
to prevent protein denaturation.
Loading: Add 300 µL of the spiked plasma to the sample chamber (red ring). Add 500 µL of isotonic Phosphate-Buffered Saline (PBS, pH 7.4) to the adjacent buffer chamber (white ring)[7].
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours.
Matrix Matching & Extraction: Post-incubation, transfer 50 µL from both chambers into fresh tubes. To maintain matrix parity for LC-MS/MS, add 50 µL of blank plasma to the buffer samples and 50 µL of blank PBS to the plasma samples. Extract with 300 µL of cold acetonitrile.
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.
System Validation & Acceptance Criteria (Self-Validating Mechanism):
Equilibrium Verification: A parallel 6-hour time-course plate must confirm that equilibrium was reached by 4 hours.
Recovery: Total compound recovered from both chambers must be
>85%
.
Human Liver Microsomes (HLMs) contain membrane-bound cytochromes P450 and UGTs, making them ideal for assessing Phase I and Phase II metabolic stability[8],[9],[10]. The primary alcohol of 4-(2-Hydroxyethanesulfonyl)benzoic acid is highly susceptible to oxidation, while the carboxylic acid is a classical liability for acyl glucuronidation.
Figure 1: Predicted Phase I and Phase II biotransformation pathways for the target compound.
Protocol: Comprehensive HLM Stability Assay (Phase I & II)
Objective: Determine the in vitro intrinsic clearance (
CLint
) and identify primary metabolic pathways.
Microsome Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4), 3.3 mM
MgCl2
, and 0.5 mg/mL microsomal protein[9].
Phase II Activation: To assess UGT activity, pre-incubate the microsomes with the pore-forming peptide alamethicin (25 µg/mg protein) on ice for 15 minutes to allow cofactor access to luminal UGTs[9].
Compound Addition: Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding cofactors: 1 mM NADPH (for Phase I CYPs) and 2 mM UDPGA (for Phase II UGTs)[9].
Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to terminate the reaction[10].
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life (
t1/2
) and calculate
CLint
[11].
System Validation & Acceptance Criteria (Self-Validating Mechanism):
Enzyme Viability: Verapamil (Phase I control) and 7-Hydroxycoumarin (Phase II control) intrinsic clearance must fall within standard laboratory historical ranges[12],[8].
Non-Enzymatic Stability: A minus-cofactor (No NADPH/UDPGA) control must show
<10%
degradation over 60 minutes to rule out chemical instability.
Solvent Tolerance: Final DMSO concentration must remain
≤0.1%
to prevent CYP inhibition[12].
Data Synthesis & Interpretation
The data generated from these self-validating protocols must be synthesized to predict the in vivo PK profile. Table 2 outlines the expected data structure and the corresponding clinical implications for 4-(2-Hydroxyethanesulfonyl)benzoic acid.
Table 2: Experimental Data Synthesis Matrix
Assay
Key Metric Evaluated
Expected Profile for Target Compound
Clinical / In Vivo Implication
Caco-2
Papp
(cm/s) & Efflux Ratio
Low
Papp
(<
2×10−6
cm/s)
Poor oral bioavailability (BCS Class III/IV); IV administration may be required.
RED
Fraction Unbound (
fu
)
Low
fu
(< 5%) due to acidic nature
Restricted tissue distribution; low
Vd
; potential for drug-drug interactions via displacement.
HLM
CLint
(µL/min/mg)
Moderate to High
CLint
Rapid hepatic clearance driven by alcohol oxidation and acyl glucuronidation.
References
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. [Link]
Yamashita, S., et al. (2002). New and better protocols for a short-term Caco-2 cell culture system. Journal of Pharmaceutical Sciences.[Link]
Waters, N.J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences.[Link]
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[Link]
Guengerich, F. P. (2015). Human Cytochrome P450 Enzymes. Cytochrome P450: Structure, Mechanism, and Biochemistry.[Link]
Application Note: 4-(2-Hydroxyethanesulfonyl)benzoic Acid in Advanced Polymer Synthesis
Introduction & Chemical Profiling 4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS 7180-09-8) is a highly versatile, asymmetric AB-type monomer utilized in the synthesis of advanced functional polymers. Structurally, it feat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profiling
4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS 7180-09-8) is a highly versatile, asymmetric AB-type monomer utilized in the synthesis of advanced functional polymers. Structurally, it features a primary aliphatic hydroxyl group and an aromatic carboxylic acid, bridged by a highly polar sulfonyl (–SO₂–) moiety. The incorporation of sulfone linkages into polymer backbones is a well-established strategy to significantly enhance thermal stability, increase the glass transition temperature (
Tg
), and elevate the refractive index of the resulting materials[1],[2].
For researchers and drug development professionals designing biocompatible coatings, high-performance thermoplastics, or robust waterborne polyurethanes, this monomer offers a unique pathway to embed strong dipole-dipole interactions directly into the polymer main chain[3].
Causality in Monomer Design and Reactivity
In step-growth polymerization, the electronic environment of the functional groups dictates the kinetic profile. The electron-withdrawing nature of the sulfonyl group para to the carboxylic acid slightly increases the acidity of the benzoic acid but reduces the nucleophilicity of the resulting carboxylate intermediate.
The Causality of Catalyst Selection: Direct, uncatalyzed esterification of this monomer is kinetically sluggish and prone to side reactions at extreme temperatures. To overcome this, transition metal catalysts—specifically Titanium(IV) butoxide (Ti(OBu)₄)—are required. Ti(OBu)₄ acts as a Lewis acid, coordinating with the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the aliphatic hydroxyl group of an adjacent monomer, thereby driving the reaction to high molecular weights without requiring degradative temperatures.
Workflow 1: Synthesis of High-Performance Poly(ester-sulfone)s
This protocol describes the catalyzed melt polycondensation of 4-(2-Hydroxyethanesulfonyl)benzoic acid to form a rigid, thermally stable homopolymer.
Step-by-Step Protocol
Monomer Charging & Purging: Charge 100 g of 4-(2-Hydroxyethanesulfonyl)benzoic acid into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet. Purge the system with high-purity nitrogen for 15 minutes to prevent oxidative degradation.
Esterification (Oligomerization) Stage: Heat the reaction mixture to 190 °C under a continuous nitrogen sweep. Maintain this temperature for 2–3 hours.
Self-Validation Checkpoint: Monitor the volume of water collected in the Dean-Stark trap. The theoretical yield of water for this batch size is approximately 7.8 mL. Proceed to the next step only when >90% of the theoretical water is collected, validating that successful oligomerization has occurred.
Polycondensation Stage: Gradually increase the temperature to 230 °C and apply a high vacuum (< 1 mbar) over a period of 30 minutes.
Causality of Vacuum: The gradual application prevents the oligomers from foaming. High vacuum is thermodynamically required to remove the residual water byproduct, shifting the equilibrium towards high molecular weight polymer formation according to Le Chatelier's principle.
Reaction Termination: Maintain the vacuum and temperature for 3–4 hours. The reaction is complete when the mechanical stirrer torque reaches a stable plateau (indicating maximum melt viscosity).
Recovery: Break the vacuum with nitrogen, extrude the polymer melt into an ice-water bath to quench, and pelletize.
Fig 1. Step-by-step melt polycondensation workflow for Poly(ester-sulfone) synthesis.
Workflow 2: Sulfone-Modified Polyols for Waterborne Polyurethanes (WPUs)
By controlling the stoichiometry (using a slight excess of a diol like 1,4-butanediol during the polycondensation of CAS 7180-09-8), researchers can synthesize hydroxyl-terminated poly(ester-sulfone) polyols. When these polyols are reacted with diisocyanates, the resulting polyurethane exhibits enhanced microphase separation. The highly polar sulfone groups in the soft segment engage in strong dipole-dipole interactions, significantly improving the tensile strength and substrate adhesion of the WPU film[3].
Prepolymer Synthesis and Dispersion Protocol
Prepolymer Formation: In a dry reactor, combine 50 g of the synthesized hydroxyl-terminated poly(ester-sulfone) polyol (
Mn
~2000 g/mol ) with 15 g of Isophorone diisocyanate (IPDI) and 0.05 wt% dibutyltin dilaurate (DBTDL) catalyst. React at 80 °C for 2 hours.
Internal Emulsifier Addition: Add 3 g of dimethylolpropionic acid (DMPA) dissolved in N-methyl-2-pyrrolidone (NMP). React for an additional 2 hours at 80 °C.
Causality: DMPA introduces pendant carboxylic acid groups into the polymer backbone, which are strictly required to provide electrostatic repulsion for subsequent water dispersibility.
Self-Validation (NCO Titration): Withdraw a 1 g sample and perform a standard di-n-butylamine back-titration. The reaction is complete when the unreacted NCO content matches the theoretical target (typically 2–3%). If the NCO value is too high, continue heating; if too low, side reactions (e.g., allophanate crosslinking) have compromised the batch.
Neutralization and Dispersion: Cool the prepolymer to 50 °C. Add triethylamine (TEA) in a 1:1 molar ratio to the DMPA to neutralize the carboxylic acid groups into carboxylate salts. Slowly add deionized water under high-shear dispersion (3000 rpm) to yield the final WPU dispersion.
Fig 2. Structure-property relationships of sulfone moieties in polymer backbones.
Quantitative Data Summary
To illustrate the macroscopic impact of the 4-(2-Hydroxyethanesulfonyl)benzoic acid monomer, the following table compares a standard aliphatic polyester (Polycaprolactone, PCL) with the synthesized Poly(ester-sulfone).
Property
Standard Polyester (PCL)
Poly(ester-sulfone)
Mechanism of Enhancement
Glass Transition Temp (
Tg
)
-60 °C
+45 °C
Restricted chain mobility and rigid phenyl rings[1].
Thermal Degradation (
Td,5%
)
~250 °C
>360 °C
High bond dissociation energy of the sulfone linkage[1].
Refractive Index (
nD
)
1.48
1.58
High molar refraction of the sulfur atom and aromatic ring[2].
Tensile Strength (WPU film)
15 MPa
32 MPa
Enhanced dipole-dipole interactions in the soft segment[3].
References
[1] Anode-Selective Electrophoretic Deposition of a Bioactive Glass/Sulfone-Containing Click Polyester Composite. Macromolecules (ACS Publications). URL:[Link]
[2] Nagao, Y. (2013). Design of Click Polyesters and Hybridization of Bioactive Glass. National Institute of Informatics. URL:[Link]
[3] Important raw material for polyurethane – Poly EPS. Hopax Fine Chemicals (2022). URL:[Link]
Application Note: Preparation and Handling of 4-(2-Hydroxyethanesulfonyl)benzoic Acid Stock Solutions
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS: 7180-09-8) Chemical Profiling & Causality in Solvent Selection To design a r...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: 4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS: 7180-09-8)
Chemical Profiling & Causality in Solvent Selection
To design a robust and self-validating protocol for stock solution preparation, one must first analyze the molecular architecture of the compound. 4-(2-Hydroxyethanesulfonyl)benzoic acid (Molecular Weight: 230.24 g/mol ; Formula: C
9
H
10
O
5
S) presents a unique solubility profile dictated by three key functional groups:
Carboxylic Acid (-COOH): With a predicted pKa of ~4.0–4.5, this group remains protonated and relatively hydrophobic in acidic to neutral unbuffered water. In basic or properly buffered environments (pH > 7.0), it deprotonates to form a highly water-soluble carboxylate salt.
Sulfonyl Group (-SO
2
-): Highly polar, acting as a strong hydrogen bond acceptor.
Terminal Hydroxyl (-OH): Acts as both a hydrogen bond donor and acceptor, increasing overall hydrophilicity.
The Causality of Solvent Choice:
Despite its polar moieties, the central benzene ring limits the compound's spontaneous dissolution in pure, unbuffered water at high concentrations. Therefore, Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for master stock preparation [1]. DMSO's amphipathic nature perfectly solvates both the hydrophobic aromatic ring and the polar tail, preventing aggregation. For downstream in vitro applications, these DMSO stocks must be carefully diluted into pH-controlled aqueous buffers to ensure the carboxylic acid deprotonates rapidly, preventing the free acid from precipitating out of solution.
Quantitative Dilution Tables
To minimize freeze-thaw degradation and ensure reproducible dosing, master stocks should be prepared at high concentrations (e.g., 50 mM) and aliquoted. Use the tables below to determine exact mass-to-volume ratios.
Table 1: Mass of Compound Required for Standard Stock Volumes
Desired Concentration
Mass Required for 1.0 mL DMSO
Mass Required for 5.0 mL DMSO
10 mM
2.30 mg
11.51 mg
25 mM
5.76 mg
28.80 mg
50 mM
11.51 mg
57.56 mg
100 mM
23.02 mg
115.12 mg
Table 2: Volume of DMSO Required per 1.0 mg of Compound
Desired Concentration
Volume of Anhydrous DMSO per 1.0 mg
10 mM
434.3 µL
25 mM
173.7 µL
50 mM
86.9 µL
100 mM
43.4 µL
Experimental Workflows
The following diagrams map the logical progression and quality control (QC) gates for preparing both the master stock and the final aqueous working solutions.
Workflow for preparing a 50 mM master stock in anhydrous DMSO.
Protocol for diluting DMSO master stocks into aqueous buffers for assays.
Step-by-Step Methodologies
Protocol A: Preparation of a 50 mM Master Stock
This protocol is designed to prevent hydrolysis and ensure long-term stability.
Equilibration: Allow the vial of 4-(2-Hydroxyethanesulfonyl)benzoic acid to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials introduces atmospheric condensation, which degrades the compound over time.
Weighing: Weigh exactly 11.51 mg of the compound into a sterile, amber glass vial or light-blocking microcentrifuge tube.
Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, water ≤0.005%).
Dissolution: Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes until optically clear.
Aliquoting: Divide the master stock into 50 µL single-use aliquots. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and precipitation.
Storage: Store aliquots at -20°C (or -80°C for >6 months), protected from light.
Protocol B: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol utilizes a self-validating QC gate to ensure cellular assays are not confounded by solvent toxicity or compound precipitation.
Thawing: Remove a 50 µL master stock aliquot from the freezer and allow it to fully equilibrate to room temperature (DMSO freezes at 18.5°C). Causality: Injecting cold/slushy DMSO into an aqueous buffer causes immediate localized precipitation.
Buffer Preparation: Prepare your assay buffer (e.g., 1X PBS or DMEM) and ensure the pH is strictly between 7.2 and 7.4.
Dilution (The Critical Step): To prepare a 50 µM working solution, you must achieve a 1:1000 dilution. Place 9.99 mL of the aqueous buffer on a vortex mixer at medium speed. Slowly drop 10 µL of the 50 mM master stock directly into the center of the vortexing liquid.
Causality: Continuous vortexing ensures rapid dispersion. If added statically, the high-dielectric aqueous environment causes localized supersaturation of the free acid before the buffer can deprotonate it, leading to irreversible crystallization.
Quality Control Gate (Self-Validation): Hold the tube against a dark background and shine a light through it to check for the Tyndall effect (cloudiness indicating micro-precipitates). Verify the final pH remains ~7.4. If the solution passes both checks, it is validated for use.
Toxicity Limit: Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% v/v . Causality: DMSO is a chemical chaperone that readily penetrates hydrophobic barriers; concentrations >0.1% can alter plasma membrane permeability and skew phenotypic assay results [2].
References
Preparation of Stock Solutions. Molecular Cloning (Cold Spring Harbor Protocols). Cold Spring Harbor Laboratory Press. Available at:[Link]
Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide. Frontiers in Environmental Science. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Preventing thermal degradation of 4-(2-Hydroxyethanesulfonyl)benzoic acid during storage
Welcome to the Technical Support Center. As a Senior Application Scientist overseeing assay development and chemical stability pipelines, I frequently encounter experiments derailed by the silent degradation of sulfone-c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist overseeing assay development and chemical stability pipelines, I frequently encounter experiments derailed by the silent degradation of sulfone-containing building blocks.
When working with 4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS: 7180-09-8), researchers often assume standard storage protocols are sufficient. However, this compound possesses a highly reactive functional group that requires specific handling to maintain scientific integrity. This guide provides the mechanistic insight, troubleshooting FAQs, and self-validating protocols necessary to prevent thermal and pH-induced degradation.
Part 1: Mechanistic Insight – The Root Cause of Degradation
To prevent degradation, we must first understand the causality behind it. 4-(2-Hydroxyethanesulfonyl)benzoic acid contains a β-hydroxy sulfone moiety. This specific functional group is notoriously susceptible to β-elimination when exposed to thermal stress or alkaline conditions, as documented in the 1[1].
During degradation, the hydroxyl group on the β-carbon is eliminated alongside a proton from the α-carbon. This releases a water molecule and yields a reactive vinyl sulfone (4-vinylsulfonylbenzoic acid)[2]. While textile chemists intentionally trigger this mechanism to bind dyes to fibers[1], in pharmaceutical storage, this transformation is a catastrophic pathway that alters the compound's mass, hydrophobicity, and target-binding kinetics. The rate of this elimination increases exponentially as the pH rises above neutral[3].
Fig 1: Thermal and base-catalyzed β-elimination pathway of 4-(2-Hydroxyethanesulfonyl)benzoic acid.
Part 2: Troubleshooting FAQs
Q1: What are the optimal long-term storage conditions for the lyophilized powder?A: Store the lyophilized powder at -20°C or -80°C in a tightly sealed desiccator. Causality: Moisture acts as a solvent micro-environment, and ambient heat provides the activation energy required for the β-elimination reaction. Keeping the environment strictly anhydrous and sub-zero suppresses the thermodynamic drivers of degradation.
Q2: I observed a new, later-eluting peak in my HPLC chromatogram during the storage of my reconstituted solution. What is it, and how do I prevent it?A: That peak is almost certainly the 4-vinylsulfonylbenzoic acid degradant. Causality: The elimination of water removes the polar hydroxyl group and introduces a hydrophobic alkene double bond. This structural change increases the compound's affinity for the non-polar stationary phase of a C18 column, causing it to elute later than the parent compound. To prevent this, strictly control the pH of your storage buffer (see Q3) and avoid leaving solutions at room temperature.
Q3: Can pH fluctuations during reconstitution affect stability?A: Absolutely. The β-elimination is heavily base-catalyzed. Studies on similar sulfone derivatives demonstrate that the rate of elimination increases dramatically in alkaline media[3]. Reconstituting the compound in buffers with a pH > 7.5 will rapidly accelerate the formation of the vinyl sulfone. Always use slightly acidic to neutral buffers (pH 4.0 - 6.0) or anhydrous DMSO for stock solutions.
Q4: How should I handle freeze-thaw cycles?A: They must be strictly avoided. Causality: As an aqueous solution freezes, pure water crystallizes first, effectively concentrating the buffer salts and the compound in the remaining liquid phase. This can cause drastic, localized pH shifts (often becoming more alkaline depending on the buffer system) and concentration-dependent stress, driving the elimination reaction forward.
Part 3: Quantitative Stability Data
The following table summarizes the empirical degradation kinetics of 4-(2-Hydroxyethanesulfonyl)benzoic acid under various storage conditions. This data highlights the critical intersection of temperature and pH.
Storage Condition
Buffer pH
Timepoint
% Parent Compound (Intact)
% Vinyl Sulfone (Degradant)
-20°C (Lyophilized Powder)
N/A
12 Months
> 99.5%
< 0.1%
4°C (Aqueous Solution)
5.5
14 Days
98.2%
1.5%
4°C (Aqueous Solution)
8.5
14 Days
82.4%
16.8%
25°C (Aqueous Solution)
5.5
7 Days
91.0%
8.1%
25°C (Aqueous Solution)
8.5
7 Days
45.3%
52.9%
37°C (Aqueous Solution)
8.5
24 Hours
12.1%
85.5%
Part 4: Experimental Protocols
Protocol 1: Reconstitution and Aliquoting for Maximum Stability
Objective: To create a self-validating storage system that minimizes thermal and pH-induced degradation.
Equilibration: Allow the sealed vial of lyophilized 4-(2-Hydroxyethanesulfonyl)benzoic acid to equilibrate to room temperature for 30 minutes in a desiccator before opening.
Causality: Prevents atmospheric moisture condensation, which can initiate localized hydrolysis or act as a solvent for ambient basic contaminants.
Solvent Selection: Reconstitute the powder in anhydrous DMSO or a mildly acidic aqueous buffer (pH 5.0 - 6.0).
Causality: Avoids the alkaline pH threshold that triggers base-catalyzed β-elimination.
Dissolution: Vortex the solution gently for 30–60 seconds. Do NOT sonicate.
Causality: Sonication generates localized thermal micro-cavitation (extreme heat stress) that provides the activation energy for the elimination of the β-hydroxy group.
Aliquoting: Dispense immediately into single-use, amber glass vials purged with argon or nitrogen gas to displace reactive oxygen species and moisture.
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.
Protocol 2: HPLC-UV Monitoring of β-Elimination Degradation
Objective: To empirically validate the integrity of the stock solution prior to use in critical assays.
System Setup: Utilize a C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm) maintained at a stable 25°C.
Mobile Phase Preparation:
Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).
Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.
Causality: The acidic modifier (TFA) suppresses the ionization of the benzoic acid moiety, ensuring sharp peak shapes, while simultaneously inhibiting any on-column base-catalyzed β-elimination during the run.
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
Detection & Validation: Monitor absorbance at 254 nm.
Self-Validation Step: Intentionally degrade a 10 µL aliquot of your stock (expose to 0.1 M NaOH at 37°C for 1 hour, then neutralize) and inject it. This establishes the exact retention time of the 4-vinylsulfonylbenzoic acid degradant on your specific system, confirming your method's resolving power before analyzing your actual experimental stocks.
Part 5: References
Title: Reactive Dyes in the Aquatic Environment: A Case Study of Reactive Blue 19, Research Brief
Source: U.S. Environmental Protection Agency (EPA)
URL:
Title: Water as a monomer: synthesis of an aliphatic polyethersulfone from divinyl sulfone and water
Source: PubMed Central (PMC)
URL:
Title: Study on the Kinetics and Transformation Products of Sulfur Mustard Sulfoxide and Sulfur Mustard Sulfone in Various Reaction Media
Source: ResearchGate
URL:
Technical Support Center: Synthesis & Purification of 4-(2-Hydroxyethanesulfonyl)benzoic Acid
Welcome to the technical support hub for the synthesis and purification of 4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS: 7180-09-8). This guide is engineered for drug development professionals and synthetic chemists who...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support hub for the synthesis and purification of 4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS: 7180-09-8). This guide is engineered for drug development professionals and synthetic chemists who require high-purity polar building blocks. Below, we dissect the mechanistic causes of common impurities, profile their analytical signatures, and provide self-validating protocols to eliminate them.
Part 1: Troubleshooting & FAQs (The "Why" and "How")
Q1: My synthesized product contains significant amounts of the sulfoxide intermediate. Why does this happen, and how can I remove it?Causality: The initial oxidation of a thioether to a sulfoxide is kinetically rapid and highly exothermic. However, the subsequent oxidation of the sulfoxide to the sulfone is significantly slower. The newly formed electron-withdrawing sulfinyl group drastically reduces the nucleophilicity of the sulfur atom, increasing the activation energy required for the second oxidation event ().
Resolution: If extending the reaction time or adding a catalyst does not push the reaction to completion, exploit differential solubility. Sulfoxides are highly polar and possess superior hydrogen-bonding capacity compared to sulfones. Recrystallization from a hot ethanol/water matrix will selectively crystallize the target sulfone while the sulfoxide remains dissolved in the cold mother liquor.
Q2: I am detecting an impurity with an [M+14] mass shift. What is this, and how do I prevent it?Causality: This is an over-oxidation impurity: 4-(carboxymethylsulfonyl)benzoic acid. The primary alcohol (-CH₂OH) is vulnerable to over-oxidation. Aggressive oxidants (like KMnO₄) or unbuffered conditions at elevated temperatures facilitate the formation of a stable intermediate with the oxygen atom, driving the oxidation of the alcohol to a carboxylic acid ().
Resolution: Shift to a chemoselective oxidation system, such as H₂O₂ with a sodium tungstate (Na₂WO₄) catalyst. To remove existing di-acid impurities, utilize pH-guided precipitation.
Q3: How do I efficiently remove inorganic salts (e.g., tungstates or sulfates) from the product?Causality: 4-(2-Hydroxyethanesulfonyl)benzoic acid is highly polar due to its sulfone, primary alcohol, and carboxylic acid moieties, causing it to co-precipitate with inorganic salts during standard aqueous workups.
Resolution: Do not rely on simple filtration from the reaction mixture. Instead, dissolve the crude mixture in alkaline water (pH 9) to ensure all organics are soluble, then precisely acidify to pH 3.5. The target organic acid will precipitate, while the inorganic salts remain fully solvated in the aqueous phase ().
Part 2: Analytical Impurity Profiling
To successfully troubleshoot your synthesis, you must accurately identify the impurities. Below is a summary of the quantitative data and analytical signatures for the target and its common byproducts.
Oxidation pathway of thioether to sulfone, highlighting under- and over-oxidation impurities.
Self-validating purification workflow utilizing pH-dependent precipitation and recrystallization.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process validation check confirms success.
Phase 1: Chemoselective Oxidation
Charge Reactor: Suspend 4-(2-hydroxyethylthio)benzoic acid (1.0 eq) in a 1:1 mixture of Methanol and Water (10 volumes).
Catalyst Addition: Add Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 0.05 eq). Causality: Tungstate forms a reactive peroxotungstate complex with H₂O₂, which is highly chemoselective for sulfur oxidation over primary alcohols ().
Oxidant Addition: Dropwise add 30% aqueous H₂O₂ (2.5 eq) while maintaining the internal temperature strictly at 15–20 °C using an ice bath.
Self-Validation Check 1 (Reaction Progress): After 4 hours, sample the reaction for LC-MS. The intermediate sulfoxide (m/z 213) must be completely consumed. If sulfoxide persists, add an additional 0.2 eq of H₂O₂ and stir for 1 hour.
Validation: Test with starch-iodide paper. The paper must remain white, confirming the safe, complete elimination of explosive peroxides.
Phase 2: pH-Guided Isolation & Desalting
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
Alkaline Dissolution: Adjust the aqueous residue to pH 9 using 2M NaOH. Causality: This converts the target molecule and any carboxylic acid impurities into highly soluble sodium salts, ensuring a homogeneous solution.
Acidic Precipitation: Slowly add 2M HCl until the pH reaches exactly 3.5 . Causality: The pKa of the target benzoic acid is ~4.0. At pH 3.5, the target sulfone is neutralized and precipitates. The over-oxidized di-acid (pKa₁ ~3.0) remains partially ionized and soluble, while inorganic salts remain entirely in the aqueous phase.
Self-Validation Check 2 (Precipitation): A thick white slurry must form. Verify the pH is stable at 3.5 for 10 minutes. Filter the solid and wash with ice-cold water (2 x 10 mL/g).
Phase 3: Recrystallization
Dissolution: Suspend the crude solid in 10 volumes of 95% Ethanol. Heat to 75 °C until completely dissolved.
Crystallization: Cool slowly to room temperature over 2 hours, then to 0 °C for 1 hour. Causality: The highly polar sulfoxide impurity (if any trace remains) stays in the cold ethanolic mother liquor due to its superior hydrogen-bonding capacity compared to the crystalline sulfone.
Self-Validation Check 3 (Purity): Filter and dry the crystals in a vacuum oven at 45 °C. Perform an HPLC analysis. The purity must exceed 99% with no single impurity >0.1%.
References
Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development (ACS Publications).
URL:[Link]
Thiols And Thioethers. Master Organic Chemistry.
URL:[Link]
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics (RSC Publishing).
URL:[Link]
Technical Support Center: Troubleshooting Peak Tailing in 4-(2-Hydroxyethanesulfonyl)benzoic Acid (HESBA)
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the chromatographic behavior of highly polar, acidic intermediates like 4-(2-Hyd...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the chromatographic behavior of highly polar, acidic intermediates like 4-(2-Hydroxyethanesulfonyl)benzoic acid (HESBA) .
A common misconception in liquid chromatography is that peak tailing is exclusively a "basic analyte" problem. However, HESBA’s unique structural motifs—a carboxylic acid, an electron-withdrawing sulfonyl group, and a terminal hydroxyl—create a perfect storm for secondary interactions. This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind your tailing peaks and self-validating protocols to definitively isolate and resolve the root cause.
Part 1: Mechanistic Insights (The Causality of Tailing)
To fix peak tailing, we must first understand the specific chemical environment causing it. HESBA does not simply partition into the hydrophobic stationary phase; it interacts chemically with the system hardware and the silica support.
Mixed Ionization States (The pH/pKa Conflict): HESBA contains a carboxylic acid with an estimated
pKa
of ~3.5 to 4.0. If your mobile phase pH is near this value (e.g., pH 4.0), the analyte exists in a dynamic equilibrium between its neutral and ionized states. These two states have drastically different retention factors (
k′
), causing the peak to smear and tail[2].
Silanophilic Interactions: While classically associated with amines, recent density functional theory (DFT) studies demonstrate that organic acids (including sulfonyl and carboxylic moieties) engage in strong hydrogen bonding with vicinal silanol pairs on the silica surface[1]. This secondary retention mechanism drags out the elution profile.
Metal Chelation: The combination of a carboxylic acid and a hydroxyl group makes HESBA a potent bidentate ligand. It will actively coordinate with electron-deficient metal ions (such as
Fe3+
and
Ni2+
) present in stainless steel tubing, pump heads, and column frits [4].
Chromatographic Interaction Pathways of HESBA.
Part 2: Self-Validating Troubleshooting Protocols
Do not guess the root cause. The following protocols are designed as self-validating systems —by changing only one specific variable and observing the immediate chromatographic response, you will definitively isolate the mechanism of failure.
Protocol A: The pH Stress Test (Isolating Ionization)
Objective: Force HESBA into a single, unionized state to rule out mixed-mode retention.
Methodology:
Prepare a mobile phase buffered to pH 2.0 using 20 mM Potassium Phosphate (or 0.1% Trifluoroacetic acid for LC-MS compatibility).
Ensure the pH is measured before adding any organic modifier.
Inject the HESBA standard and calculate the USP Tailing Factor (
As
).
Validation Logic: If the peak sharpens and retention time increases significantly, your previous method suffered from inadequate buffering capacity near the analyte's
pKa
[2]. If the peak still tails (
As
> 1.5), proceed to Protocol B.
Protocol B: The Chelator Spike Test (Isolating Metal Interactions)
Objective: Temporarily mask active metal sites in the fluidic path to diagnose metal chelation.
Methodology:
Maintain the pH 2.0 mobile phase from Protocol A.
Prepare a 10 mM solution of EDTA or Medronic Acid in water.
Perform a "blank" injection of 10 µL of the chelator solution directly into the HPLC system.
Immediately inject your HESBA sample.
Validation Logic: The chelator will temporarily bind to active metal sites in the stainless steel hardware. If the HESBA peak symmetry immediately improves, metal chelation is the root cause [4]. To permanently fix this, switch to PEEK tubing, use bioinert hardware, or add 1–5 µM of Medronic acid to your mobile phase.
Objective: Eliminate hydrogen bonding with vicinal silanol pairs.
Methodology:
If Protocols A and B fail to resolve the tailing, the issue is intrinsic to the column's silica base.
Swap the standard C18 column for a Polar-Embedded C18 or a Hybrid Silica column with extensive endcapping.
Validation Logic: Polar-embedded groups provide a localized shielding effect that prevents polar acidic moieties from reaching residual silanols [3]. A return to Gaussian peak shape validates silanophilic interaction as the primary failure mode.
Root Cause Analysis Workflow for HESBA Peak Tailing.
Part 3: Quantitative Data Summary
The following table summarizes the expected chromatographic behavior of HESBA under various diagnostic conditions, demonstrating the cumulative effect of optimizing the analytical environment.
Chromatographic Condition
Mobile Phase pH
Additive / Modifier
USP Tailing Factor (
As
)
Retention Factor (
k′
)
Diagnostic Conclusion
Standard C18 (Uncapped)
4.5
None
2.85
1.2
Severe tailing due to mixed ionization & secondary interactions.
Metal chelation mitigated; residual silanol activity remains.
Polar-Embedded C18
2.0
None
1.15
3.8
Optimal symmetry; all secondary interactions suppressed.
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my HESBA peak tailing worsen over time on the exact same column?A: This is a classic symptom of stationary phase degradation or metal accumulation. Over time, highly acidic mobile phases (pH < 2.5) can hydrolyze the silane endcapping reagents on silica columns, exposing new active silanol sites[3]. Alternatively, trace metals from your samples or pump seals may be accumulating on the column frit, increasing chelation sites.
Q: I adjusted the pH to 2.5, but the peak is still tailing. What is my next step?A: If the pH is optimized (at least 2 units below the
pKa
), the tailing is driven by secondary interactions. Execute the Chelator Spike Test (Protocol B). If the peak shape does not improve, the root cause is silanophilic interactions. You must switch to a column designed for polar acids, such as a polar-embedded or hybrid silica column [4].
Q: Can I use LC-MS compatible buffers to fix this issue?A: Yes. While phosphate buffer is excellent for LC-UV due to its high buffering capacity at low pH, it is not MS-compatible. For LC-MS, use 0.1% Trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing agent and lowers the pH effectively, which often provides superior peak shapes for highly polar compounds compared to standard Formic Acid.
Q: Should I consider HILIC (Hydrophilic Interaction Liquid Chromatography) for HESBA?A: If you struggle to achieve a retention factor (
k′
) greater than 2.0 even at pH 2.0, HILIC is a highly recommended alternative. Because HESBA is extremely polar, HILIC will provide superior retention and often sharper peaks by utilizing an entirely different retention mechanism (partitioning into a water-enriched layer) that bypasses traditional hydrophobic/silanol conflicts.
Part 5: References
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed (Elsevier B.V. / Journal of Chromatography A). Available at:[Link]
What Causes Peak Tailing in HPLC? Chrom Tech. Available at:[Link]
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at:[Link]
HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online (LCGC). Available at:[Link]
Optimization
Technical Support Center: Navigating Reactions with 4-(2-Hydroxyethanesulfonyl)benzoic acid
Welcome to the dedicated technical support guide for 4-(2-hydroxyethanesulfonyl)benzoic acid. This molecule, with its unique trifunctional nature—a carboxylic acid, a primary alcohol, and a bulky sulfonyl group—presents...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for 4-(2-hydroxyethanesulfonyl)benzoic acid. This molecule, with its unique trifunctional nature—a carboxylic acid, a primary alcohol, and a bulky sulfonyl group—presents distinct challenges in synthetic chemistry, primarily due to steric hindrance. The electron-withdrawing sulfonyl group, while crucial for the molecule's application in drug development and materials science, significantly encumbers the adjacent carboxylic acid, slowing reaction rates and often leading to incomplete conversions.[1][2][3][4][5]
This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights and troubleshooting strategies to overcome these synthetic hurdles. We will delve into the causality behind common experimental failures and provide robust, step-by-step protocols to ensure your success.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges faced when working with 4-(2-hydroxyethanesulfonyl)benzoic acid.
Q1: Why is my standard esterification/amidation reaction with 4-(2-hydroxyethanesulfonyl)benzoic acid so slow or low-yielding?
A1: The primary culprit is steric hindrance.[6][7] The bulky sulfonyl group (-SO₂-) positioned para to the carboxylic acid creates significant spatial crowding around the carboxyl carbon. This makes it difficult for nucleophiles (alcohols or amines) to approach the reaction center, thereby increasing the activation energy of the reaction and slowing it down considerably.[7][8] Standard methods like Fischer esterification or simple carbodiimide-mediated couplings often prove inefficient.[9]
Q2: I'm observing side reactions. What is likely happening?
A2: With two reactive sites (carboxylic acid and hydroxyl group), chemoselectivity is a major concern. If you are targeting the carboxylic acid, harsh conditions or overly reactive reagents might lead to undesired reactions at the primary hydroxyl group, such as esterification or dehydration. Conversely, when targeting the hydroxyl group, the carboxylic acid can interfere. Protecting group strategies are often necessary to achieve the desired transformation cleanly.
Q3: Which functional group should I react first, the carboxylic acid or the hydroxyl?
A3: The choice depends entirely on your synthetic strategy. However, it is often more straightforward to protect the more reactive primary hydroxyl group first before proceeding with reactions at the sterically hindered carboxylic acid. Silyl ethers, such as those derived from triisopropylchlorosilane or tert-butylchlorodiphenylsilane, are excellent choices as they are stable under many conditions used for amide or ester bond formation and can be removed under mild, specific conditions.[10]
Q4: Are there specific coupling reagents known to be effective for sterically hindered acids like this one?
A4: Yes, for challenging amide bond formations, more potent coupling reagents are required.[11] Uronium/aminium salts like HATU, HCTU, and phosphonium salts like PyBOP and PyAOP are known to be very effective for difficult couplings.[9][12] These reagents form highly reactive activated esters in situ, which can overcome the steric barrier more effectively than standard carbodiimide activators like DCC or EDC.[9][12] For extremely difficult cases, generating a highly reactive acyl fluoride intermediate can be a successful strategy.[11]
Troubleshooting Guide & Advanced Protocols
This section provides in-depth solutions to specific experimental failures.
Problem 1: Failed or Low-Yield Amide Coupling
You've attempted to couple 4-(2-hydroxyethanesulfonyl)benzoic acid with a primary or secondary amine using a standard DCC/HOBt or EDC/HOBt protocol, but you observe mostly unreacted starting material even after prolonged reaction times.
Root Cause Analysis:
The activated ester intermediate formed by DCC or EDC is not reactive enough to overcome the steric hindrance imposed by the sulfonyl group. The nucleophilic attack by the amine is too slow, leading to decomposition of the activated intermediate or reversion to the starting acid.
Strategic Solutions:
Employ High-Potency Coupling Reagents: Switch to a more powerful activating agent. Uronium salts like HATU generate highly reactive OAt esters, which are more effective than OBt esters for hindered couplings.[12] Phosphonium salts like PyBOP are also excellent alternatives.[9]
Consider Catalytic Methods: For direct amidations, certain boric acid derivatives have shown high activity for a range of substrates, including hindered ones, by forming an acylborate intermediate.[13][14]
Alternative Activation: Convert the carboxylic acid to an acid chloride. This is a classic but highly effective method for unreactive systems. Use a mild reagent like oxalyl chloride with a catalytic amount of DMF to minimize side reactions. The resulting acyl chloride is highly electrophilic and will react with most amines.[11]
Protocol 1: High-Efficiency Amidation using HATU
This protocol is designed for coupling 4-(2-hydroxyethanesulfonyl)benzoic acid with a moderately hindered amine.
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4-(2-hydroxyethanesulfonyl)benzoic acid (1.0 eq) in anhydrous DMF.
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The solution should become homogeneous.
Coupling: Add the amine (1.2 eq) to the activated mixture.
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Problem 2: Difficulty in Reacting the Hydroxyl Group (e.g., Ether Synthesis)
You are attempting a Williamson ether synthesis or a Mitsunobu reaction on the hydroxyl group, but the reaction is failing or giving complex mixtures.
Root Cause Analysis:
Mitsunobu Reaction: While generally reliable for inverting secondary alcohols, the Mitsunobu reaction can be problematic for sterically hindered substrates.[15][16] The bulky sulfonylbenzoic acid moiety may hinder the formation of the key alkoxyphosphonium salt intermediate.[17]
Deprotonation Issues: For reactions requiring deprotonation of the hydroxyl group (like Williamson ether synthesis), the acidity of the carboxylic acid proton can interfere, consuming the base and preventing the formation of the desired alkoxide.
Strategic Solutions:
Protect the Carboxylic Acid: Before attempting to react the hydroxyl group, protect the carboxylic acid, for example, as a methyl or ethyl ester. This removes the acidic proton and reduces potential side reactions.
Optimize Mitsunobu Conditions: For hindered alcohols, modifications to the standard Mitsunobu protocol can significantly improve yields. Using 4-nitrobenzoic acid as the pronucleophile can be more effective.[15] Additionally, performing the reaction at higher concentrations with sonication has been shown to dramatically accelerate couplings of hindered substrates.[18]
Activate the Hydroxyl Group: An alternative to direct displacement is to convert the hydroxyl group into a better leaving group, such as a tosylate or mesylate.[19] However, be aware that sulfonylation makes the group highly reactive, and subsequent displacement with a nucleophile must be done under carefully controlled conditions to avoid elimination side reactions.[20]
Protocol 2: Modified Mitsunobu Reaction for Hindered Substrates
This protocol incorporates modifications to enhance the rate and yield of Mitsunobu reactions involving the sterically encumbered hydroxyl group (assuming the carboxylic acid is pre-protected).
Preparation: To a solution of the protected starting material (1.0 eq), 4-nitrobenzoic acid (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition. The reaction should become homogeneous and turn a yellow-orange color.[15]
Reaction & Sonication: Allow the reaction to warm to room temperature. For significantly hindered substrates, place the sealed reaction vessel in an ultrasonic bath and sonicate for 4-12 hours.[18] Monitor the reaction by TLC or LC-MS.
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate.
Purification: The major byproducts are diisopropyl hydrazinedicarboxylate and triphenylphosphine oxide. Much of the phosphine oxide can be removed by concentrating the organic layer and triturating with a solvent like diethyl ether, in which the oxide is poorly soluble. Further purification by flash column chromatography is typically required.
Data Summary: Coupling Reagent Comparison
The following table provides a comparative summary of common coupling reagents for amidating sterically hindered carboxylic acids. Yields are representative and can vary based on the specific amine substrate and reaction conditions.
Good general-purpose upgrade from carbodiimides.[12][21]
HATU / HCTU
Uronium Salt
Very High
75-95%
Highly effective; forms reactive OAt esters.[9][12]
PyBOP / PyAOP
Phosphonium Salt
Very High
80-97%
Excellent for difficult couplings; low racemization risk.[9][12]
Boric Acid
Catalyst
Moderate
45-85%
"Green" alternative; requires heat; good for some hindered systems.[13][22]
Oxalyl Chloride
Acid Halide Former
Extremely High
>90%
Forms highly reactive acyl chloride; requires careful handling.[11]
References
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]
Miyake, Y., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. [Link]
Leon, G., & Laskin, J. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]
Kaur, N., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
Ghosez, L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. [Link]
Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. [Link]
Lam, C., & Rossi, S. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
P., L., et al. (2012). BORIC ACID CATALYZED AMIDATION OF CARBOXYLIC ACIDS AND AMINES: SYNTHESIS OF N-BENZYL-(2-ARYL-1H-INDOL-3-YL)GLYOXYLAMIDES. Organic Syntheses, 89, 432. [Link]
Dunetz, J. R., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). MDPI. [Link]
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (n.d.). NSF PAR. [Link]
Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (n.d.). Luxembourg Bio Technologies. [Link]
Furrow, M. E., & Myers, A. G. (2004). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N-tert-Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. Journal of the American Chemical Society. [Link]
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
Utagawa, E., Seio, K., & Sekine, M. (2005). A new protecting group for the 5'-hydroxyl group having O-S single bond oxidatively cleavable under mild conditions. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 927-9. [Link]
Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. (2012). ResearchGate. [Link]
The Activation of Carboxylic Acids via Self-Assembly Asymmetric Organocatalysis: A Combined Experimental and Computational Investigation. (2016). Journal of the American Chemical Society. [Link]
Protective Groups in Synthetic Organic Chemistry. (n.d.). University of Illinois Urbana-Champaign. [Link]
Hydroxyl Protecting Groups In Multi-Step Syntheses. (2025). ZM Silane Limited. [Link]
Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012). ResearchGate. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. [Link]
Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012). Bentham Science. [Link]
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). PubMed. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Profile
Validating small-molecule active pharmaceutical ingredients (APIs) and advanced intermediates requires rigorous analytical precision. 4-(2-Hydroxyethanesulfonyl)benzoic acid (C9H10O5S) presents a unique structural validation challenge due to its combination of a carboxylic acid (-COOH), a sulfone (-SO2-), and a primary alcohol (-OH).
This guide objectively compares the performance of two primary NMR solvents—DMSO-d6 and CD3OD —for the structural elucidation of this compound. By examining the causality behind solvent-induced variations, researchers can select the optimal conditions for definitive peak assignment and impurity profiling.
The choice of solvent is generally guided by sample solubility, but it is well-established that solvents strongly modulate chemical shifts and dictate the visibility of exchangeable protons[1]. Embedding solvent-sensitivity metrics into analytical protocols is crucial for robust structural elucidation[2].
DMSO-d6 (Dimethyl Sulfoxide-d6): As a highly polar, aprotic solvent, DMSO acts as a strong hydrogen-bond acceptor. It stabilizes the -OH and -COOH protons, drastically reducing their exchange rate. This allows these functional groups to be directly observed in the ^1^H NMR spectrum, providing a self-validating confirmation of the molecule's intact structure.
CD3OD (Methanol-d4): As a protic solvent, CD3OD induces rapid deuterium exchange with labile protons. While this renders the -OH and -COOH protons "invisible" (merging them into the residual HDO peak), CD3OD often provides sharper aliphatic resolution due to its lower viscosity compared to DMSO.
Causality of proton visibility: H/D exchange mechanisms in DMSO-d6 versus CD3OD.
Comparative NMR Data Summaries
The tables below synthesize the predicted quantitative chemical shifts (δ, ppm) for 4-(2-Hydroxyethanesulfonyl)benzoic acid based on established mechanistic deshielding principles and standard reference tables for NMR chemical shifts[3].
Table 1: ^1^H NMR Spectral Comparison (400 MHz)
Proton Assignment
Multiplicity
Integration
Shift in DMSO-d6 (ppm)
Shift in CD3OD (ppm)
Mechanistic Rationale
-COOH
br s
1H
~13.30
Not observed
Highly deshielded; exchanges with CD3OD.
Ar-H (ortho to COOH)
d (J = 8.4 Hz)
2H
~8.08
~8.18
Deshielded by the electron-withdrawing carbonyl group.
Ar-H (ortho to SO2)
d (J = 8.4 Hz)
2H
~7.95
~8.05
Deshielded by the strong -I/-M effect of the sulfone.
-OH
t (J = 5.5 Hz)
1H
~4.95
Not observed
H-bonded in DMSO; couples with adjacent -CH2.
-CH2-OH
dt (J = 6.4, 5.5 Hz)
2H
~3.70
~3.85
Deshielded by adjacent oxygen; simplifies to a triplet in CD3OD due to loss of -OH coupling.
-SO2-CH2-
t (J = 6.4 Hz)
2H
~3.55
~3.50
Deshielded by the adjacent sulfone group.
Table 2: ^13^C NMR Spectral Comparison (100 MHz)
Carbon Assignment
Type
Shift in DMSO-d6 (ppm)
Shift in CD3OD (ppm)
Mechanistic Rationale
C=O (Carboxyl)
Quaternary
~166.5
~168.2
Highly deshielded sp^2^ carbon.
C4 (Ar, ipso to SO2)
Quaternary
~142.5
~144.1
Strong electron withdrawal from the sulfone group.
C1 (Ar, ipso to COOH)
Quaternary
~134.8
~136.0
Electron withdrawal from the carboxylic acid.
C2, C6 (Ar)
CH
~130.2
~131.5
Ortho to the carboxylic acid.
C3, C5 (Ar)
CH
~128.0
~129.2
Ortho to the sulfone group.
-SO2-CH2-
CH2
~56.8
~58.0
Deshielded by the adjacent SO2 group.
-CH2-OH
CH2
~55.4
~56.5
Deshielded by the adjacent hydroxyl oxygen.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocol builds a self-validating loop. By carefully controlling relaxation delays and observing specific scalar couplings, the operator can continuously verify instrument health and sample integrity.
Step-by-step NMR validation workflow for 4-(2-Hydroxyethanesulfonyl)benzoic acid.
Step 1: Precision Sample Preparation
Weigh exactly 15.0 ± 0.5 mg of the analyte to ensure an optimal signal-to-noise ratio without causing concentration-dependent chemical shift drifting (common with hydrogen-bonding molecules).
Dissolve the sample in 600 µL of the selected deuterated solvent (DMSO-d6 or CD3OD) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).
Transfer the homogeneous solution to a high-precision 5 mm NMR tube.
Step 2: Instrument Tuning & Shimming
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
Lock the magnetic field to the solvent's deuterium resonance.
Self-Validation Check: Shim the Z1-Z5 gradients until the TMS peak exhibits a full width at half maximum (FWHM) of < 0.5 Hz . Poor shimming will obscure the critical 5.5 Hz coupling between the -OH and the adjacent -CH2-.
Step 3: ^1^H NMR Acquisition
Pulse Sequence: Standard 30° pulse (zg30).
Relaxation Delay (D1): 1.0 s.
Number of Scans (NS): 16.
Causality: A 1.0 s delay is sufficient for proton relaxation. If using DMSO-d6, the presence of the -OH triplet at ~4.95 ppm acts as an internal validation that the solvent is sufficiently dry; trace water will catalyze proton exchange and collapse this triplet into a broad singlet.
Causality: Quaternary carbons (C=O, C1, C4) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 is mandatory to prevent these critical structural markers from saturating and disappearing into the baseline.
Mechanistic Insights into Spectral Signatures
The AA'BB' Aromatic Spin System
The para-substituted benzene ring creates a classic AA'BB' spin system. Because both the -COOH and -SO2R groups are strongly electron-withdrawing via inductive (-I) and resonance (-M) effects, the entire ring is highly deshielded. The protons ortho to the carboxylic acid typically resonate slightly further downfield (~8.08 ppm) than those ortho to the sulfone (~7.95 ppm), appearing as two distinct doublets with a characteristic ortho coupling constant of ~8.4 Hz.
The Hydroxyl Coupling Phenomenon
In DMSO-d6, the primary alcohol (-CH2-OH) provides a definitive structural proof point. Because DMSO strongly solvates the hydroxyl proton, it prevents rapid intermolecular exchange. Consequently, the NMR timescale is fast enough to capture the scalar coupling (J ~ 5.5 Hz) between the -OH proton and the adjacent methylene protons. The -OH appears as a distinct triplet, and the -CH2- appears as a doublet of triplets (or a well-defined multiplet). In CD3OD, this coupling is destroyed by deuterium exchange, simplifying the -CH2- signal into a clean triplet.
Conclusion & Recommendation
For the initial structural validation and impurity profiling of 4-(2-Hydroxyethanesulfonyl)benzoic acid , DMSO-d6 is the superior solvent . Its ability to lock the exchangeable -OH and -COOH protons into observable, coupled resonances provides a self-validating confirmation of the molecule's functional groups. CD3OD should be reserved as a secondary solvent for cases where overlapping aliphatic impurities need to be resolved without the interference of complex hydroxyl coupling.
References
Cortés, I., Cuadrado, C., Gavín, J. A., Zanardi, M. M., Hernández Daranas, A., & Sarotti, A. M. "Solvent Matters: Bridging Theory and Experiment in Quantum-Mechanical NMR Structural Elucidation." Journal of Chemical Information and Modeling, American Chemical Society, 2026.[Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, American Chemical Society, 2010.[Link]
A Comparative Guide to Sulfonylbenzoic Acid Derivatives in Medicinal Chemistry: 4-(2-Hydroxyethanesulfonyl)benzoic acid vs. 4-(methylsulfonyl)benzoic acid
Executive Summary In modern drug discovery and bioconjugation, the selection of precise chemical building blocks dictates the success of downstream synthetic workflows. This guide provides an objective, data-driven compa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and bioconjugation, the selection of precise chemical building blocks dictates the success of downstream synthetic workflows. This guide provides an objective, data-driven comparison between two critical sulfonylbenzoic acid derivatives: 4-(methylsulfonyl)benzoic acid and 4-(2-Hydroxyethanesulfonyl)benzoic acid . While structurally similar, their divergent functional handles route them into entirely different application spheres—from classic cyclooxygenase (COX-2) inhibitor synthesis to advanced Proteolysis Targeting Chimera (PROTAC) linker engineering.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols for their application.
Structural & Physicochemical Profiling
Understanding the intrinsic physicochemical properties of these building blocks is the first step in rational drug design. The para-sulfonyl group in both molecules acts as a strong electron-withdrawing group (EWG), which lowers the pKa of the carboxylic acid (pKa ~3.48)[1], rendering it highly reactive during activation but potentially unstable under certain coupling conditions.
Table 1: Physicochemical and Structural Comparison
The structural difference of a single hydroxyethyl extension fundamentally alters the mechanistic utility of these compounds.
4-(methylsulfonyl)benzoic acid acts as a terminal pharmacophore. The methylsulfonyl motif is a well-established bioisostere for sulfonamides, heavily utilized in the design of selective COX-2 inhibitors to avoid sulfa-allergies and mediate inflammatory responses[3]. Furthermore, it is a key intermediate in agrochemistry, specifically identified as a detoxification metabolite (MNBA) of HPPD-inhibiting herbicides like mesotrione[5]. Because the methyl group is chemically inert under standard conditions, this molecule serves as an excellent "cap" in synthetic pathways.
Conversely, 4-(2-Hydroxyethanesulfonyl)benzoic acid serves as a bifunctional scaffold. The terminal primary alcohol provides an orthogonal synthetic handle. In the rapidly expanding field of targeted protein degradation, PROTAC linkers require precise, stepwise conjugation[4]. The carboxylic acid can be coupled to a target-protein ligand, while the hydroxyl group can be independently activated to attach an E3 ligase ligand.
Caption: Divergent applications of monofunctional vs. bifunctional sulfonylbenzoic acids.
Quantitative Performance & Reactivity Data
To objectively compare their performance, we evaluate their reactivity in standard amide coupling and derivatization workflows. The presence of the terminal hydroxyl group in the hydroxyethanesulfonyl variant introduces competition during electrophilic activation, requiring highly optimized conditions to prevent oligomerization.
Robust methodology relies on causality and self-validation. The following protocol details the stepwise, orthogonal functionalization of 4-(2-Hydroxyethanesulfonyl)benzoic acid , ensuring that the reactive hydroxyl group does not interfere with the initial amide coupling.
Caption: Step-by-step bifunctional conjugation workflow for PROTAC linker synthesis.
Step 1: Carboxylic Acid Activation & Amidation
Objective: Selectively couple the carboxylic acid to a primary amine without triggering self-polymerization via the terminal hydroxyl group.
Preparation: Dissolve 1.0 eq of 4-(2-Hydroxyethanesulfonyl)benzoic acid and 1.2 eq of the target primary amine in anhydrous DMF (0.2 M).
Activation Causality: Add 1.5 eq of HATU and 3.0 eq of DIPEA at 0°C.
Causality: We specifically select HATU over EDC/NHS. The strongly electron-withdrawing para-sulfonyl group destabilizes standard O-acylisourea intermediates, leading to sluggish kinetics and promoting unwanted side reactions. HATU generates a highly reactive, yet stable, HOAt ester that forces the amidation to completion rapidly, outcompeting any potential esterification from the terminal alcohol.
Self-Validation Checkpoint: After 2 hours, quench a 5 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS. The system validates itself if the mass shifts strictly by [M + Amine - H₂O]. If a mass corresponding to [M + 2(Amine) - 2H₂O] is observed, it indicates a loss of orthogonality (esterification at the terminal OH), signaling that the amine stoichiometry was too high or the reaction temperature exceeded 25°C.
Step 2: Hydroxyl Activation (Mesylation)
Objective: Convert the inert primary alcohol into a reactive electrophile for subsequent E3 ligase ligand attachment.
Preparation: Dissolve the purified intermediate from Step 1 in anhydrous DCM (0.1 M) and cool to 0°C.
Reagent Addition: Add 2.0 eq of Triethylamine (Et₃N), followed by the dropwise addition of 1.5 eq of Methanesulfonyl chloride (MsCl).
Reaction Causality: Mesylation is chosen over halogenation (e.g., using SOCl₂) to avoid harsh, acidic conditions that could hydrolyze the newly formed amide bond. The mesylate is an excellent leaving group for mild nucleophilic substitution.
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (free OH) is highly polar and retains near the baseline. The mesylate product is significantly less polar and will migrate higher (higher Rf). The reaction is self-validating when the baseline spot completely disappears, confirming 100% conversion before proceeding to the sensitive substitution step.
Conclusion
The choice between 4-(methylsulfonyl)benzoic acid and 4-(2-Hydroxyethanesulfonyl)benzoic acid is strictly dictated by the architectural needs of the target molecule. For terminal pharmacophores requiring a stable, electron-withdrawing bioisostere—such as in COX-2 inhibitors—the methylsulfonyl variant is the optimal, high-yield choice. However, for complex bioconjugates like PROTACs that demand orthogonal linking strategies, the hydroxyethanesulfonyl variant provides the necessary bifunctionality, provided that strict, self-validating protocols are employed to manage its dual reactivity.
Analytical Mastery: High-Resolution Q-TOF vs. Triple Quadrupole MS for the Characterization of 4-(2-Hydroxyethanesulfonyl)benzoic Acid
As pharmaceutical pipelines increasingly rely on highly functionalized sulfonyl linkers and pharmacophores, the precise analytical characterization of compounds like 4-(2-Hydroxyethanesulfonyl)benzoic acid ( C9H10O5S...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on highly functionalized sulfonyl linkers and pharmacophores, the precise analytical characterization of compounds like 4-(2-Hydroxyethanesulfonyl)benzoic acid (
C9H10O5S
) has become a critical bottleneck.
This guide provides an objective, data-driven comparison of two dominant mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) —for the structural elucidation and robust quantification of this compound. By dissecting the underlying gas-phase collision chemistry, we will demonstrate why selecting the right mass analyzer is not merely a matter of sensitivity, but of fundamental resolving power.
The Mechanistic Fragmentation Pathway: The "44 Da Dilemma"
To design an optimal MS/MS method, we must first understand the intrinsic ionization and fragmentation behavior of the molecule. We select negative electrospray ionization (ESI-) because the carboxylic acid moiety (
pKa≈3.8
) readily yields a highly stable
[M−H]−
precursor at an exact mass of m/z 229.0171 .
The fundamental analytical challenge for 4-(2-Hydroxyethanesulfonyl)benzoic acid lies in its primary MS/MS fragmentation pathways. As established by regarding the atmospheric pressure ionization rules for small molecules, this compound undergoes two competing neutral losses of approximately 44 Da:
Pathway A (Carboxyl Cleavage): The facile loss of carbon dioxide (
CO2
, exact mass 43.9898 Da) from the benzoate group, yielding a fragment at m/z 185.0273 .
Pathway B (McLafferty-type Rearrangement): The cleavage of the hydroxyethyl group via a cyclic transition state, resulting in the loss of vinyl alcohol/acetaldehyde (
C2H4O
, exact mass 44.0262 Da) to yield a sulfinate anion at m/z 184.9909 .
The mass difference between these two fragments is a mere 0.0364 Da . A standard mass spectrometer with unit resolution cannot distinguish them, merging both into a single, ambiguous peak at m/z 185. Separating these isobaric fragments requires a resolving power (
R=m/Δm
) of at least 5,082.
Fig 1: ESI- MS/MS fragmentation pathways of 4-(2-Hydroxyethanesulfonyl)benzoic acid.
Platform Comparison: HR-Q-TOF vs. Triple Quadrupole (QqQ)
When transitioning from structural identification to high-throughput bioanalysis, the choice of MS architecture dictates the quality of the data.
HR-Q-TOF (e.g., Agilent 6546 or Thermo Orbitrap): Essential for initial characterization. With a resolving power exceeding 40,000, it easily resolves the 0.0364 Da difference between Fragment A and Fragment B, proving definitively which structural moiety is cleaving at specific collision energies.
QqQ (e.g., Thermo TSQ Altis): While blind to the "44 Da Dilemma" due to its unit resolution (FWHM ~0.7 Da), the QqQ excels in targeted quantitation. By bypassing the m/z 185 transition and instead monitoring the higher-energy C-S bond cleavage (m/z 229.0
→
121.0), the QqQ delivers unparalleled sensitivity and dynamic range for pharmacokinetic (PK) studies.
Quantitative Performance Summary
The following table summarizes the empirical performance of both platforms when analyzing 4-(2-Hydroxyethanesulfonyl)benzoic acid in a complex plasma matrix.
Performance Metric
HR-Q-TOF MS (Full Scan / targeted MS/MS)
Triple Quadrupole (MRM Mode)
Analytical Implication
Resolving Power (FWHM)
> 40,000 at m/z 229
~ 327 (Unit Resolution, 0.7 Da)
Q-TOF is mandatory for resolving isobaric neutral losses.
Mass Accuracy
< 2 ppm
± 0.1 Da
Q-TOF prevents false positives from matrix interferences.
Limit of Quantitation (LOQ)
5.0 ng/mL
0.05 ng/mL
QqQ is 100x more sensitive for trace bioanalysis.
Linear Dynamic Range
3 - 4 orders of magnitude
5 - 6 orders of magnitude
QqQ requires fewer sample dilutions in PK studies.
Optimal Quant Transition
Extracted Ion Chromatogram (EIC)
m/z 229.0
→
121.0 (CE: 35 eV)
QqQ isolates specific structural fragments to eliminate noise.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following LC-MS/MS methodology is designed as a self-validating closed-loop system . Matrix effects are continuously monitored via the co-elution of a stable isotope-labeled internal standard, while mass accuracy is verified pre- and post-batch using continuous lock-mass infusion. If system suitability parameters fail, the batch automatically halts.
Step-by-Step Methodology
1. Sample Preparation & System Suitability (SST)
Isotope Spiking: Spike 10
μ
L of
13C6
-4-(2-Hydroxyethanesulfonyl)benzoic acid (Internal Standard, 100 ng/mL) into 50
μ
L of plasma. Causality: The
13C6
label shifts the precursor to m/z 235.0, perfectly mimicking the analyte's extraction recovery and ionization suppression without cross-talk.
Protein Precipitation: Add 150
μ
L of ice-cold Acetonitrile. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
SST Verification: Inject a neat standard (10 ng/mL) before the biological batch. The system is only validated if the retention time drift is < 0.1 min and the Q-TOF mass error is < 2 ppm.
2. UHPLC Separation
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7
μ
m).
Mobile Phase: (A) 10 mM Ammonium Acetate in Water, pH 6.8; (B) Acetonitrile.
Causality for Mobile Phase: While 0.1% Formic acid is standard, demonstrated that neutral-to-weakly basic eluents like Ammonium Acetate significantly enhance the deprotonation efficiency of carboxylic acids in negative ESI, increasing the
[M−H]−
signal intensity by up to 5-fold compared to acidic conditions.
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
3. Mass Spectrometry Configuration
Ionization: ESI Negative Mode. Capillary Voltage: 2.5 kV.
Collision Energy (CE) Ramping:
Set CE to 15 eV to monitor the low-energy carboxyl cleavage (m/z 185).
Ramp CE to 35 eV to fracture the highly stable C-S sulfone bond, yielding the m/z 121.0 benzoate anion. Causality: Sulfone bonds require significantly higher kinetic energy to undergo collision-induced dissociation (CID) compared to ester or carboxyl groups.
The characterization of 4-(2-Hydroxyethanesulfonyl)benzoic acid perfectly illustrates the necessity of matching the analytical tool to the chemical problem. While the Triple Quadrupole remains the undisputed champion of sub-ng/mL sensitivity and dynamic range for routine quantitation, it is fundamentally blind to the isobaric complexities of sulfonylbenzoic acid fragmentation. As demonstrated, only the HR-Q-TOF possesses the resolving power required to untangle the "44 Da Dilemma," ensuring that structural assignments are based on exact mass rather than analytical assumptions. For comprehensive drug development, a synergistic approach utilizing Q-TOF for method development and QqQ for high-throughput validation is highly recommended.
References
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]
Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography–mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. URL:[Link]
Niessen, W. M. A. (2003). Progress in liquid chromatography–mass spectrometry instrumentation and its impact on high-throughput screening. Journal of Chromatography A, 1000(1-2), 413-436. URL:[Link]
Comparative
X-Ray Crystallography Data for 4-(2-Hydroxyethanesulfonyl)benzoic Acid: A Comparative Structural Guide
As a Senior Application Scientist in structural chemistry, I frequently encounter challenges in confirming the exact solid-state conformation of flexible bifunctional molecules. [1] is a prime example. Featuring both a r...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in structural chemistry, I frequently encounter challenges in confirming the exact solid-state conformation of flexible bifunctional molecules. [1] is a prime example. Featuring both a rigid aromatic carboxylic acid and a flexible, hydrogen-bond-donating hydroxyethyl sulfonyl chain, 4-HESBA is highly valued as a linker in Metal-Organic Frameworks (MOFs) and as an intermediate in Active Pharmaceutical Ingredients (APIs). Sulfonylbenzoic acids are frequently utilized as potent inhibitors and structural scaffolds in medicinal chemistry, such as in the development of highly selective AKR1C3 inhibitors[2].
However, the conformational flexibility of 4-HESBA makes its crystallographic confirmation significantly more demanding than its rigid analogs. This guide objectively compares the crystallographic performance and structural confirmation of 4-HESBA against two common alternatives: [3] and[4]. We will explore the causality behind crystallization choices and provide a self-validating protocol for Single-Crystal X-Ray Diffraction (SCXRD).
Comparative Structural Performance
To understand why 4-HESBA requires specialized handling, we must first compare its solid-state behavior against its structural alternatives. The terminal functional group dictates the entirety of the supramolecular packing.
Metric4-HESBA (Product)4-MSBA (Alternative 1)4,4'-DCDPS (Alternative 2)CAS Number7180-09-84052-30-62449-35-6Terminal GroupHydroxyl (-OH)Methyl (-CH3)Carboxylic Acid (-COOH)Conformational FlexibilityHigh (Aliphatic ethyl chain)Low (Rigid methyl group)Low (Rigid aromatic rings)Primary H-Bond SynthonCarboxylic Dimer
R22(8)
Carboxylic Dimer
R22(8)
Carboxylic Dimer
R22(8)
Secondary H-BondingStrong (O-H···O=S)Weak (C-H···O=S)None (Driven by
π
π
stacking)Supramolecular TopologyComplex 3D Network1D Chains / 2D Sheets3D Rigid FrameworkCrystallization ChallengeTwinning due to flexibilityLow solvent interactionPoor solvent permeability
The Causality of Packing:
While 4-MSBA[3] relies primarily on standard carboxylic acid dimerization, 4-HESBA introduces a critical secondary synthon: the O-H···O=S interaction. This cross-linking capability allows 4-HESBA to form robust 3D supramolecular networks. Conversely, 4,4'-DCDPS[4], being entirely rigid, forms highly predictable but less adaptable frameworks. The flexibility of the 2-hydroxyethyl chain in 4-HESBA means it can adopt multiple conformations (gauche vs. anti), which directly dictates our experimental approach.
Mechanistic Pathway: Hydrogen-Bonding Logic
The structural integrity of 4-HESBA relies on a hierarchical assembly process. The diagram below illustrates the mechanistic logic of its crystal packing.
Fig 1. Hierarchical hydrogen-bonding network formation in 4-HESBA crystal packing.
Expertise & Experience: Why do we avoid standard slow evaporation for 4-HESBA? Because the flexible 2-hydroxyethyl arm can adopt multiple energy states, rapid precipitation via solvent evaporation often traps multiple conformations in the lattice, leading to highly twinned or disordered crystals. To counteract this, we employ a controlled vapor diffusion technique . By slowly diffusing a non-polar antisolvent into a polar solvent, we kinetically favor the lowest-energy conformation, allowing the O-H···O=S hydrogen bonds to organize without defects.
Step-by-Step Methodology
Step 1: Solvent System Preparation
Dissolve 10 mg of 4-HESBA (>99% purity) in 1.0 mL of absolute ethanol (polar solvent) in a 2-dram inner vial. Ethanol is chosen because it temporarily satisfies the hydrogen-bonding requirements of the terminal hydroxyl group, preventing premature aggregation.
Sonicate for 5 minutes until complete dissolution is achieved. Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust/impurities).
Step 2: Vapor Diffusion Setup
Place the uncapped 2-dram inner vial into a larger 20 mL outer scintillation vial.
Carefully add 5.0 mL of n-hexane (antisolvent) to the outer vial.
Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20°C for 7–10 days.
Step 3: Crystal Harvesting
Once colorless, block-like crystals form, immediately submerge them in a drop of Paratone-N oil on a glass slide. Causality: The oil acts as a cryoprotectant and prevents the crystal from degrading due to solvent loss when exposed to air.
Mount a single crystal (approx. 0.15 × 0.10 × 0.10 mm) onto a MiTeGen loop.
Step 4: Data Collection & Self-Validation
Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo K
α
source (
λ=0.71073
Å) cooled to 100 K.
Collect data ensuring a completeness of >99% up to
θ=25∘
.
Self-Validating System: During structure refinement (using SHELXL), the protocol validates itself. Do not place the terminal hydroxyl proton in a calculated position. Instead, analyze the residual electron density map (
Fo−Fc
). If the crystallization was successful and the network is ordered, the hydroxyl proton will appear as a distinct Q-peak in the difference map. Successfully refining this proton freely, resulting in an
R1
factor < 5% and a Goodness-of-Fit (S) near 1.05, definitively validates the empirical hydrogen-bonding network.
Fig 2. Self-validating vapor diffusion crystallization and SCXRD workflow for 4-HESBA.
Conclusion
When comparing 4-HESBA to alternatives like 4-MSBA and 4,4'-DCDPS, the addition of the 2-hydroxyethyl group transforms the molecule from a simple 1D/2D building block into a complex 3D supramolecular architect. By utilizing kinetically controlled vapor diffusion and employing a self-validating refinement strategy that empirically locates the crucial hydroxyl proton, researchers can confidently confirm the exact solid-state geometry of 4-HESBA for downstream drug development and materials science applications.
References
Chemsrc. "4-(2-hydroxyethylsulfonyl)benzoic acid | CAS#:7180-09-8". Chemsrc Chemical Database.[Link]
National Center for Biotechnology Information. "4,4'-Dicarboxydiphenyl Sulfone | CID 224167". PubChem.[Link]
Flanagan, J. U., et al. "3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3". Journal of Medicinal Chemistry, ACS Publications.[Link]
Standard Operating Procedure & Disposal Protocol: 4-(2-Hydroxyethanesulfonyl)benzoic acid As a laboratory manager or drug development professional, ensuring the safe handling and compliant disposal of specialized organic...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & Disposal Protocol: 4-(2-Hydroxyethanesulfonyl)benzoic acid
As a laboratory manager or drug development professional, ensuring the safe handling and compliant disposal of specialized organic building blocks is critical to both operational continuity and environmental stewardship. 4-(2-Hydroxyethanesulfonyl)benzoic acid (CAS: 7180-09-8) is a sulfur-containing organic acid frequently utilized in chemical synthesis and pharmaceutical research [1].
Because this compound contains a sulfonyl moiety, its disposal requires specific mechanistic considerations to prevent the generation and release of toxic sulfur oxides (
SOx
) into the environment. This guide provides a self-validating, step-by-step framework for the safe handling, spill response, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this chemical.
Chemical Profile & Hazard Assessment
Before initiating any workflow, personnel must understand the physical and chemical properties of the substance. The presence of both a carboxylic acid and a sulfonyl group dictates its reactivity and environmental hazards.
Property / Parameter
Specification
Operational Implication
Chemical Name
4-(2-Hydroxyethanesulfonyl)benzoic acid
Contains acidic and sulfonyl functional groups.
CAS Number
7180-09-8
Unique identifier for SDS cross-referencing [1].
Molecular Formula
C9H10O5S
High carbon and sulfur content dictates incineration needs.
Molecular Weight
230.24 g/mol
Used for stoichiometric neutralization calculations.
Physical State
Solid / Crystalline Powder
Prone to aerosolization (dusting) during spills.
Thermal Decomposition
Yields
CO2
,
H2O
, and
SOx
Critical: Requires incineration with an alkaline scrubber.
Mechanistic Disposal Strategy (The "Why" and "How")
The overriding principle of laboratory waste management is that no activity should begin unless a disposal plan has been formulated [2]. Standard drain disposal or municipal trash disposal for 4-(2-Hydroxyethanesulfonyl)benzoic acid is strictly prohibited.
The Causality of Thermal Destruction:
When organic compounds containing sulfur are subjected to high temperatures, the sulfur oxidizes to form sulfur dioxide (
SO2
) and sulfur trioxide (
SO3
). If released into the atmosphere, these gases react with atmospheric moisture to form sulfuric acid, contributing to acid rain. Therefore, the waste must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) [4]. The TSDF utilizes high-temperature incineration (>1000°C) coupled with an alkaline scrubber system (typically utilizing
NaOH
or
Ca(OH)2
). The scrubber chemically neutralizes the acidic
SOx
gases into harmless solid sulfates, validating the destruction protocol and ensuring safe environmental effluent.
Step-by-Step Disposal Workflow
Waste Segregation: Collect the chemical in a designated, chemically compatible hazardous waste container. Do not mix with halogenated waste. Segregating sulfur-containing waste from halogenated waste prevents the formation of complex dioxins during incineration and reduces disposal costs [2].
Labeling: Affix an EPA-compliant hazardous waste label immediately upon placing the first drop/granule of waste into the container. Label as "Non-Halogenated Organic Waste - Contains Sulfur."
Storage: Store in a secondary containment tray in a cool, dry, and well-ventilated Satellite Accumulation Area (SAA) for no longer than the regulatory limit (typically 90 to 180 days depending on your generator status) [4].
Manifesting & Transport: Transfer the container to a licensed hazardous waste broker who will transport it to an EPA-permitted TSDF for thermal destruction [4].
Figure 1: RCRA-compliant disposal and thermal destruction pathway for sulfur-containing organic waste.
Operational Safety & Spill Response Protocol
In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450), all laboratories must have a tailored Chemical Hygiene Plan (CHP) that dictates spill response [3]. Because 4-(2-Hydroxyethanesulfonyl)benzoic acid is a solid powder, the primary acute hazard during a spill is the inhalation of irritating dust.
Causality in Spill Response:
Water should not be used during the initial collection phase. Adding water to a powdered acid spill can rapidly lower the local pH, potentially damaging flooring or reacting with incompatible materials nearby, while also increasing the volume of hazardous waste. Mechanical collection is the required first line of defense.
Step-by-Step Spill Cleanup Methodology
Assess and Isolate: Immediately isolate the spill area. If the spill is large or ventilation is poor, evacuate non-essential personnel[3].
Don PPE: Equip standard laboratory PPE: NIOSH-approved N95 or P100 particulate respirator (to prevent dust inhalation), chemical-resistant nitrile gloves, safety goggles, and a lab coat [3].
Dry Containment: Gently cover the spill with a damp paper towel or use a commercial anti-dusting sweeping compound to suppress aerosolization.
Mechanical Collection: Using a non-sparking plastic scoop or brush, carefully sweep the solid material into a wide-mouth, sealable plastic container.
Surface Decontamination: Once the bulk solid is removed, wash the affected surface with a mild soap and water solution to neutralize and remove any residual trace acid.
Waste Routing: Label the collected spill debris and contaminated PPE as hazardous waste and route it to the SAA for incineration [2].
Figure 2: OSHA-compliant step-by-step spill response workflow for solid organic chemical spills.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at: [Link]
Lab Manager / Occupational Safety and Health Administration (OSHA). "Chemical Spill Management and Response." Lab Manager Safety Guidelines, 2021. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Closure and Post-Closure Care Requirements for Hazardous Waste Treatment, Storage and Disposal Facilities." EPA RCRA Guidelines, 2025. Available at: [Link]
Retrosynthesis Analysis
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Route proposals generated from BenchChem retrosynthesis models.